Product packaging for 4-Bromo-1,7-dimethyl-1H-indazole(Cat. No.:CAS No. 1159511-79-1)

4-Bromo-1,7-dimethyl-1H-indazole

Cat. No.: B1519920
CAS No.: 1159511-79-1
M. Wt: 225.08 g/mol
InChI Key: DVFVSUZMEVFBPV-UHFFFAOYSA-N
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Description

4-Bromo-1,7-dimethyl-1H-indazole is a brominated and methylated indazole derivative designed for use as a key chemical intermediate in organic synthesis and drug discovery research. The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds and FDA-approved drugs, such as the tyrosine kinase inhibitor Pazopanib . This specific molecule features a bromine atom at the 4-position, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), enabling the rapid exploration of structure-activity relationships . The methyl groups at the 1- and 7-positions can influence the molecule's electronic properties, metabolic stability, and overall lipophilicity. Indazole derivatives have demonstrated a broad spectrum of biological activities in scientific research, including potential as antitumor, antimicrobial, and anti-inflammatory agents . As a biochemical reagent, this compound is primarily valuable as a synthetic building block for the construction of more complex molecules, such as novel heterocyclic compounds linked to indazole, which have shown promising inhibitory activity against various microbial strains . Researchers utilize this compound to develop and study new potential therapeutic candidates. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Please handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B1519920 4-Bromo-1,7-dimethyl-1H-indazole CAS No. 1159511-79-1

Properties

IUPAC Name

4-bromo-1,7-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-8(10)7-5-11-12(2)9(6)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFVSUZMEVFBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657245
Record name 4-Bromo-1,7-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-79-1
Record name 4-Bromo-1,7-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-1,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-1,7-dimethyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole nucleus is a privileged scaffold, and specifically substituted derivatives are crucial for developing novel therapeutic agents. This document outlines a rational, multi-step synthesis, offering detailed experimental protocols for established transformations and expert insights into the challenges and potential solutions for scientifically novel steps. The proposed synthesis is designed to be a practical guide for researchers, enabling them to approach the synthesis of this target molecule with a solid theoretical and practical foundation.

Introduction: The Significance of Substituted Indazoles

Indazole-containing derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The specific substitution pattern on the indazole ring system is critical in determining the pharmacological profile of these molecules. The target molecule of this guide, this compound, possesses a unique substitution pattern that makes it a valuable building block for further chemical exploration and the development of new chemical entities. The bromine atom at the C4 position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The dimethyl substitution at the N1 and C7 positions helps in fine-tuning the molecule's steric and electronic properties, which can significantly impact its biological activity and pharmacokinetic profile.

This guide presents a feasible synthetic route to this compound, starting from readily available precursors. Each step is discussed in detail, with a focus on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a three-step sequence, as illustrated below. This pathway leverages known transformations for the construction of the indazole core and its N-alkylation, followed by a proposed regioselective bromination.

Synthesis_Pathway A 7-Methyl-1H-indazole B 1,7-Dimethyl-1H-indazole A->B  N-Methylation   C This compound B->C  Regioselective  Bromination  

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Methyl-1H-indazole

The initial step involves the construction of the 7-methyl-1H-indazole core. A reliable method for this transformation is the Davis-Beirut reaction, which involves the nitrosation of an appropriate aniline derivative.

Protocol:

  • Reaction Setup: To a solution of 2,6-dimethylaniline (1.0 eq) in a mixture of acetic acid and water (1:1), cool the reaction mixture to 0-5 °C in an ice bath.

  • Nitrosation: Slowly add a solution of sodium nitrite (1.1 eq) in water to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 7-methyl-1H-indazole.

Step 2: N-Methylation of 7-Methyl-1H-indazole

The second step is the N-methylation of 7-methyl-1H-indazole to yield 1,7-dimethyl-1H-indazole. This is a standard procedure that can be achieved using a variety of methylating agents in the presence of a base. The regioselectivity of N-alkylation of indazoles can be influenced by the reaction conditions and the substituents on the indazole ring. For 7-substituted indazoles, N1-alkylation is generally favored.[1][2]

Protocol:

  • Reaction Setup: To a solution of 7-methyl-1H-indazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

  • Addition of Methylating Agent: Stir the mixture at room temperature for 30 minutes, then add methyl iodide (1.2 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 1,7-dimethyl-1H-indazole.

Step 3: Regioselective Bromination of 1,7-Dimethyl-1H-indazole

This final step, the regioselective bromination of 1,7-dimethyl-1H-indazole at the C4 position, is the most challenging aspect of this synthesis as there is no established protocol in the literature. Electrophilic substitution on the indazole ring typically occurs at the C3 position.[3] Therefore, achieving C4 selectivity may require careful selection of the brominating agent and reaction conditions.

Proposed Protocol and Considerations:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and milder alternative to liquid bromine for aromatic bromination.

  • Solvent Effects: The choice of solvent can significantly influence the regioselectivity of the reaction. A non-polar solvent such as dichloromethane (DCM) or chloroform at low temperatures may favor the desired C4 isomer by minimizing the formation of the thermodynamically favored C3 isomer.

  • Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can enhance the kinetic control of the reaction, potentially favoring the sterically less hindered C4 position over the electronically favored C3 position.

  • Lewis Acid Catalysis: The use of a mild Lewis acid catalyst could potentially alter the regioselectivity of the bromination.

Experimental Procedure (to be optimized):

  • Reaction Setup: Dissolve 1,7-dimethyl-1H-indazole (1.0 eq) in a dry, non-polar solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

  • Addition of Brominating Agent: Add NBS (1.05 eq) portion-wise to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and will require careful purification by column chromatography or preparative HPLC to isolate the desired this compound.

Scientific Rationale and Causality

The proposed synthetic route is based on established principles of organic chemistry. The choice of the Davis-Beirut reaction for the synthesis of the indazole core is due to its reliability and the commercial availability of the starting aniline. The N-methylation protocol is a standard and high-yielding transformation.

The key scientific challenge lies in the regioselective C4 bromination. The electron-donating nature of the pyrazole ring and the methyl group at C7 will activate the benzene ring towards electrophilic substitution. However, the C3 position is generally the most electronically favored site for electrophilic attack on the indazole nucleus. To achieve C4 selectivity, the reaction must be directed by either steric hindrance or kinetic control. The methyl group at C7 may provide some steric hindrance to the adjacent C6 position, but its effect on the C4 position is less direct. Therefore, careful optimization of the reaction conditions, particularly temperature and solvent, will be crucial for the success of this step.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Appearance
7-Methyl-1H-indazoleC₈H₈N₂132.16Off-white to pale yellow solid
1,7-Dimethyl-1H-indazoleC₉H₁₀N₂146.19Colorless to pale yellow oil or low melting solid
This compoundC₉H₉BrN₂225.09White to off-white solid

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. While the initial steps of the synthesis are based on well-established methodologies, the final regioselective bromination step represents a synthetic challenge that requires careful experimental investigation. The proposed protocol for this step offers a rational starting point for optimization. The successful synthesis of this target molecule will provide a valuable building block for the development of novel indazole-based compounds with potential therapeutic applications.

References

physicochemical properties of 4-Bromo-1,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1,7-dimethyl-1H-indazole

Executive Summary

This compound is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, a privileged structure known for its diverse biological activities, this molecule serves as a critical building block for the synthesis of novel therapeutic agents.[1] The precise physicochemical properties of such intermediates are paramount, governing everything from reaction kinetics and purification efficiency to the solubility and metabolic stability of final drug candidates.

This technical guide provides a comprehensive framework for the characterization of this compound. Recognizing that specific experimental data for many research chemicals are not always publicly documented, this paper emphasizes the robust methodologies and self-validating protocols required to determine these properties. It is designed for researchers, medicinal chemists, and drug development scientists, offering not just data points but a detailed exploration of the experimental causality and analytical workflows necessary for rigorous scientific investigation.

Introduction to this compound

The Indazole Scaffold in Medicinal Chemistry

The indazole core is a bicyclic aromatic heterocycle that has proven to be a remarkably versatile scaffold in the design of pharmacologically active molecules. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into numerous compounds targeting a wide array of biological pathways. Indazole derivatives have been successfully developed as kinase inhibitors, anti-cancer agents, and treatments for neurological disorders, cementing their status as a "privileged" structure in modern drug discovery.[2][3][4][5] The strategic placement of substituents, such as the bromo- and dimethyl- groups on the 4-, 1-, and 7-positions, allows for fine-tuning of the molecule's steric and electronic profile to optimize potency, selectivity, and pharmacokinetic properties.

Structural Identity and Nomenclature

Correctly identifying the compound is the foundational step for any scientific inquiry. The structural details ensure that all subsequent data is accurately attributed.

  • IUPAC Name: this compound

  • CAS Number: 1159511-79-1[6][7]

  • Molecular Formula: C₉H₉BrN₂[7]

  • Chemical Structure: (Note: A placeholder image would be here; the actual structure consists of an indazole ring with a bromine atom at position 4, a methyl group at position 1 (on the nitrogen), and a methyl group at position 7.)

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. Below is a summary of the key identifiers for this compound. While some properties like molecular weight are calculated, others like melting point and solubility require empirical determination, for which standardized protocols are provided in the subsequent sections.

PropertyValue / StatusSource
Molecular Weight 225.09 g/mol [7]
Appearance Solid (predicted)-
Melting Point Experimental determination required-
Boiling Point Experimental determination required-
Solubility Experimental determination required-
pKa Experimental determination required-
LogP (Calculated) Prediction required-

Analytical Characterization: A Validating Workflow

Ensuring the identity, purity, and structural integrity of a research compound is non-negotiable. A multi-step analytical workflow provides a self-validating system where orthogonal techniques confirm the findings of one another.

G cluster_workflow Analytical Characterization Workflow start Synthesized Sample Batch nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Confirmation ms Mass Spectrometry (HRMS) nmr->ms Elemental Composition hplc HPLC-UV Analysis ms->hplc Purity Assessment pass Batch Released (Identity & Purity Confirmed) hplc->pass >95% Purity fail Batch Rejected (Further Purification/Synthesis) hplc->fail <95% Purity

Caption: Workflow for identity and purity confirmation.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Experience: NMR is the gold standard for unambiguous structure elucidation. For this compound, ¹H NMR is crucial for confirming the specific substitution pattern. We expect to see distinct singlets for the two methyl groups (N1-CH₃ and C7-CH₃) and characteristic aromatic proton signals. The key is to differentiate this isomer from others, such as 4-Bromo-1,5-dimethyl-1H-indazole[8], by analyzing the coupling patterns and chemical shifts of the aromatic protons. ¹³C NMR provides complementary data on the carbon skeleton.

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire a standard proton spectrum over a range of -1 to 12 ppm.

      • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

      • Integrate all peaks to determine proton ratios.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum.

      • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Data Analysis: Correlate the observed chemical shifts, integrations, and coupling constants with the expected structure to confirm identity.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Expertise & Experience: While standard mass spectrometry confirms the molecular weight, HRMS provides the exact mass with high precision (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula (C₉H₉BrN₂), which is a critical validation step to rule out impurities or incorrect products with the same nominal mass.

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer.

    • Data Acquisition: Infuse the sample and acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretically calculated mass for C₉H₁₀BrN₂⁺. The mass difference should be within the instrument's tolerance.

Protocol: Kinetic Solubility Assay
  • Expertise & Experience: Solubility is a critical parameter in drug discovery, impacting everything from biological assay performance to oral bioavailability. A kinetic solubility assay is a high-throughput method used early in discovery to estimate a compound's solubility in an aqueous buffer. The protocol is adapted from standard methodologies used for similar heterocyclic compounds.[1]

  • Step-by-Step Methodology:

    • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Dilution: In a 96-well plate, add the stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., 1%) to minimize co-solvent effects.

    • Incubation: Seal the plate and incubate at room temperature with gentle shaking for 2 hours.

    • Analysis: After incubation, filter the samples to remove any precipitated compound. Analyze the concentration of the compound remaining in the filtrate using HPLC-UV or LC-MS/MS against a calibration curve.

Synthesis and Chemical Stability

Proposed Synthetic Strategy

While a specific synthesis for this compound is not widely published, a plausible and logical route can be devised based on established indazole chemistry.[9][10] A common strategy involves the construction of the substituted indazole ring followed by N-alkylation.

G cluster_synthesis Plausible Synthetic Logic start Substituted 2-Methylaniline Precursor bromination Bromination start->bromination diazotization Diazotization & Intramolecular Cyclization bromination->diazotization precursor 4-Bromo-7-methyl-1H-indazole diazotization->precursor methylation N-Methylation (e.g., MeI, K₂CO₃) precursor->methylation product This compound methylation->product

Caption: Logical flow for a potential synthetic route.

This proposed pathway involves starting with a suitable 2,x-dimethylaniline, performing a regioselective bromination, and then forming the indazole ring via diazotization and cyclization. The final step would be the methylation of the indazole nitrogen at the N1 position. This multi-step process requires careful control of reagents and conditions to achieve the desired regioselectivity.

Protocol: Forced Degradation Study
  • Expertise & Experience: Assessing a compound's stability is crucial for determining its shelf-life and identifying potential degradation pathways. A forced degradation study exposes the compound to harsh conditions to accelerate its breakdown. This protocol is essential for developing stability-indicating analytical methods.[1]

  • Step-by-Step Methodology:

    • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • Stress Conditions (in separate vials):

      • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

      • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

      • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

      • Photolytic: Expose the stock solution in a quartz vial to a photostability chamber (ICH Q1B guidelines). Wrap a control sample in foil.

    • Sampling and Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. Neutralize the acid and base samples. Analyze all samples by a stability-indicating HPLC-UV method to quantify the parent compound and detect any degradation products.

Conclusion

This compound represents a valuable chemical entity for the advancement of drug discovery programs. This guide has established a comprehensive framework for its physicochemical characterization. By moving beyond a simple list of properties and focusing on the detailed, validated protocols for their determination, we provide researchers with the necessary tools to conduct rigorous, reproducible science. The application of the described workflows for structural verification, purity assessment, solubility profiling, and stability testing will ensure that any research built upon this molecule rests on a solid and reliable foundation.

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of a Fused Heterocycle

The indazole scaffold, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure".[1] This unique molecular architecture provides a versatile template for the design of a multitude of biologically active compounds.[2][3] The ability to introduce a wide variety of substituents at various positions on the indazole ring system allows for the fine-tuning of physicochemical properties and pharmacological activities, leading to the development of numerous derivatives with therapeutic potential.[3][4] This guide provides a comprehensive technical overview of the diverse biological activities of substituted indazoles, with a focus on their anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Indazole-containing compounds have already made a significant impact on modern medicine, with several derivatives receiving FDA approval for the treatment of various diseases, particularly cancer.[1][5][6] Notable examples include Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, and Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor for certain types of ovarian, fallopian tube, and peritoneal cancers.[2][3][5] The clinical success of these agents underscores the therapeutic promise of the indazole scaffold and continues to fuel research into novel derivatives with improved efficacy and safety profiles.[5][7]

This guide will delve into the intricate relationship between the structure of substituted indazoles and their biological function, exploring the mechanisms of action that underpin their therapeutic effects. We will examine key experimental protocols used to evaluate their activity and present quantitative data to illustrate their potency. Through a combination of detailed explanations, structured data, and visual diagrams, this document aims to serve as an invaluable resource for professionals engaged in the discovery and development of next-generation therapeutics based on the remarkable indazole core.

A Spectrum of Biological Activities: From Oncology to Neurology

Substituted indazoles exhibit a remarkable breadth of biological activities, a testament to their ability to interact with a diverse range of biological targets.[3][4][8] This versatility has positioned the indazole scaffold as a cornerstone in the development of novel therapeutic agents across multiple disease areas.[9][10] The following sections will explore in detail the most significant and well-documented biological activities of this important class of heterocyclic compounds.

Potent Anti-Cancer Activity

The anti-cancer properties of substituted indazoles are perhaps their most extensively studied and clinically relevant attribute.[1][6][7] Numerous derivatives have demonstrated significant efficacy in inhibiting tumor growth and proliferation through a variety of mechanisms.[11][12]

Mechanism of Action: A primary mechanism by which indazole derivatives exert their anti-cancer effects is through the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and survival.[7][13] Pazopanib and Axitinib, for instance, are potent inhibitors of vascular endothelial growth factor receptors (VEGFRs), thereby disrupting angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[1][5] Other indazole-based compounds have been shown to target a range of other kinases, including fibroblast growth factor receptors (FGFRs), cyclin-dependent kinases (CDKs), and Aurora kinases.[3][7]

Beyond kinase inhibition, substituted indazoles can induce apoptosis (programmed cell death) in cancer cells.[11][14] For example, the derivative 2f has been shown to upregulate pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2 in breast cancer cells.[11] This compound also disrupts the mitochondrial membrane potential and increases the levels of reactive oxygen species (ROS), further contributing to its apoptotic effects.[11] Furthermore, some indazole derivatives can arrest the cell cycle at various phases, preventing cancer cells from dividing and proliferating.[14]

Quantitative Anti-Cancer Data:

The anti-proliferative activity of substituted indazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of indazole derivatives, highlighting their potency against different cancer types.

CompoundCancer Cell LineIC50 (µM)Primary Target/MechanismReference
2f 4T1 (Breast)0.23 - 1.15Induction of Apoptosis[11]
Pazopanib HUVEC (Endothelial)0.03VEGFR, PDGFR, c-Kit Inhibition[5]
Axitinib HUVEC (Endothelial)0.001VEGFR Inhibition[5]
Niraparib MDA-MB-436 (Breast)0.0038PARP Inhibition[3]
Compound 109 H1975 (NSCLC)0.0053EGFR T790M Inhibition[3]
Compound 127 (Entrectinib) Karpas-299 (Anaplastic Large Cell Lymphoma)0.012ALK Inhibition[3]
Compound 6o K562 (Chronic Myeloid Leukemia)5.15Apoptosis, p53/MDM2 Pathway[12]
Compound 9 A2780 (Ovarian)4.21G2/M Cell Cycle Arrest[14]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted indazole compound for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[15]

Signaling Pathway Visualization: Pazopanib Inhibition of VEGFR Signaling

The following diagram illustrates the mechanism by which Pazopanib inhibits the VEGFR signaling pathway, a critical process for angiogenesis.

VEGFR_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Autophosphorylation PKC PKC PLCg->PKC Raf Raf PI3K->Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: Pazopanib inhibits VEGFR autophosphorylation, blocking downstream signaling pathways crucial for angiogenesis.[5]

Broad-Spectrum Anti-Inflammatory Effects

Substituted indazoles have also demonstrated significant anti-inflammatory properties, with some derivatives showing efficacy comparable or even superior to established nonsteroidal anti-inflammatory drugs (NSAIDs).[16][17][18]

Mechanism of Action: The anti-inflammatory activity of indazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[16][18] By inhibiting COX-2, these compounds can effectively reduce inflammation and associated pain.[16] Additionally, some indazoles have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[16][19] Free radical scavenging is another mechanism that may contribute to their anti-inflammatory effects.[16][18]

Quantitative Anti-Inflammatory Data:

The anti-inflammatory potency of indazole derivatives can be assessed through various in vitro and in vivo models. The following table presents data on the COX-2 inhibitory activity and in vivo anti-inflammatory effects of selected indazoles.

CompoundAssayIC50 (µM) / % InhibitionReference
5-Aminoindazole COX-2 Inhibition12.32[16]
6-Nitroindazole COX-2 Inhibition18.76[16]
Indazole COX-2 Inhibition23.42[16]
Compound 3b Carrageenan-induced Paw Edema (in vivo)Superior to Diclofenac[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[16][18]

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test indazole compound or a reference drug (e.g., diclofenac) orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[16][18]

Workflow Visualization: Anti-Inflammatory Mechanism of Indazoles

The following diagram outlines the key mechanisms through which substituted indazoles exert their anti-inflammatory effects.

AntiInflammatory_Workflow Indazoles Substituted Indazoles COX2 COX-2 Inhibition Indazoles->COX2 Cytokines Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β) Indazoles->Cytokines FreeRadicals Free Radical Scavenging Indazoles->FreeRadicals Inflammation Reduced Inflammation COX2->Inflammation Cytokines->Inflammation FreeRadicals->Inflammation

Caption: Substituted indazoles reduce inflammation through multiple mechanisms, including COX-2 inhibition.[16][18]

Promising Antimicrobial Activity

A growing body of evidence suggests that substituted indazoles possess significant antimicrobial activity against a range of pathogenic bacteria and fungi.[20][21][22][23][24] This has opened up new avenues for the development of novel anti-infective agents, which are urgently needed to combat the growing threat of antimicrobial resistance.

Mechanism of Action: The precise mechanisms by which indazole derivatives exert their antimicrobial effects are still under investigation and may vary depending on the specific compound and microbial species. Some studies suggest that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. For some bacterial strains, indazole derivatives have been identified as inhibitors of DNA gyrase B, an essential enzyme for DNA replication.[25]

Quantitative Antimicrobial Data:

The antimicrobial efficacy of substituted indazoles is typically evaluated by determining their minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays. The table below presents data for selected indazole derivatives against various microbial strains.

CompoundMicrobial StrainZone of Inhibition (cm) / MIC (µL)Reference
Compound 5i Xanthomonas campestris2.3[21]
Compound 5f Xanthomonas campestris2.2[21]
Compound 5a Xanthomonas campestris2.1[21]
Compound 5j Bacillus megaterium1.6[21]
Compound 5b Candida albicansMIC: 75[21]
Compound 5d Candida albicansMIC: 75[21]

Experimental Protocol: Agar Well Diffusion Method

This method is a widely used technique to screen for the antimicrobial activity of compounds.[21][22]

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the indazole compound solution (at a known concentration) to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[21][22]

Neuroprotective Potential

Emerging research has highlighted the potential of substituted indazoles in the treatment of neurodegenerative diseases.[8][26][27] Certain derivatives have demonstrated neuroprotective effects in various experimental models.

Mechanism of Action: The neuroprotective mechanisms of indazole derivatives are diverse. Some compounds act as modulators of voltage-dependent sodium channels, which can be beneficial in conditions characterized by neuronal hyperexcitability.[28] Others have shown an affinity for monoamine oxidases, enzymes involved in the metabolism of neurotransmitters, suggesting potential applications in diseases like Parkinson's disease.[8][26] Inhibition of nitric oxide synthase is another mechanism through which some indazoles may exert their neuroprotective and cardiovascular effects.[29]

Logical Relationship: Exploring Neuroprotective Mechanisms

The following diagram illustrates the different pathways through which substituted indazoles can confer neuroprotection.

Neuroprotection_Mechanisms Indazoles Substituted Indazoles SodiumChannel Sodium Channel Modulation Indazoles->SodiumChannel MAO Monoamine Oxidase Inhibition Indazoles->MAO NOS Nitric Oxide Synthase Inhibition Indazoles->NOS Neuroprotection Neuroprotective Effects SodiumChannel->Neuroprotection MAO->Neuroprotection NOS->Neuroprotection

Caption: Substituted indazoles exhibit neuroprotective potential through various mechanisms of action.[8][28][29]

Conclusion and Future Perspectives

The indazole scaffold has unequivocally established itself as a privileged core in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities.[2][3] From clinically approved anti-cancer drugs to promising anti-inflammatory, antimicrobial, and neuroprotective agents, the therapeutic potential of substituted indazoles is vast and continues to expand.[3][5][6][8][18][22][26] The versatility of the indazole ring system allows for extensive structure-activity relationship (SAR) studies, enabling the rational design of new compounds with enhanced potency, selectivity, and pharmacokinetic properties.[30][31][32]

Future research in this field will likely focus on several key areas. The exploration of novel substitution patterns on the indazole nucleus will undoubtedly lead to the discovery of compounds with unique biological profiles. A deeper understanding of the molecular mechanisms underlying the diverse activities of indazole derivatives will facilitate the development of more targeted and effective therapies. Furthermore, the application of advanced drug delivery technologies could help to overcome challenges related to the solubility and bioavailability of some indazole-based compounds. As our knowledge of the intricate biology of diseases continues to grow, the adaptable and potent nature of the indazole scaffold will ensure its enduring importance in the quest for new and improved medicines.

References

The Bromo-Indazole Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold, a privileged structure in medicinal chemistry, gains significant versatility through halogenation, particularly bromination. Bromo-indazoles are not merely intermediates but key building blocks that have enabled the development of blockbuster therapeutics. This guide provides an in-depth exploration of the bromo-indazole core, from its historical roots in the late 19th century to its modern-day applications in targeted cancer therapy. We will dissect the evolution of synthetic strategies for regioselective bromination, offering detailed, field-proven protocols and explaining the mechanistic rationale behind experimental choices. Furthermore, this guide will illuminate the critical role of bromo-indazoles in drug development, with a focus on the synthesis and mechanisms of action of key pharmaceuticals such as Niraparib and Pazopanib. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of bromo-indazole chemistry and its profound impact on medicine.

A Historical Perspective: From Benzpyrazole to Brominated Scaffolds

The story of bromo-indazoles begins with the discovery of the parent heterocycle, indazole, also known as benzpyrazole. The first synthesis of an indazole derivative was reported by the Nobel laureate Emil Fischer in the late 19th century, who prepared indazolone by heating ortho-hydrazine benzoic acid.[1] This pioneering work laid the foundation for a new class of heterocyclic compounds.

While the precise first synthesis of a bromo-indazole is not prominently documented, early investigations into the reactivity of the indazole nucleus quickly established its susceptibility to electrophilic substitution. The inherent aromaticity of the fused benzene and pyrazole rings dictates its reactivity. Seminal work by chemists of the era explored the reactions of indazole with various reagents, including halogens. Bromination, a fundamental transformation in organic chemistry, was a logical step in functionalizing this newly discovered heterocycle. Early methods likely employed elemental bromine (Br₂), which, while effective, often led to mixtures of products with poor regioselectivity, yielding mixtures of di- and tri-bromo indazoles.[2][3] These early explorations, though sometimes lacking in precision, were crucial in mapping the reactivity of the indazole core and paving the way for the more refined synthetic methodologies used today.

The Art of Synthesis: Regioselective Bromination of the Indazole Core

The therapeutic potential of indazole derivatives hinges on the precise installation of functional groups. Bromine atoms serve as versatile synthetic handles, enabling further elaboration of the indazole scaffold through cross-coupling reactions. Consequently, the development of methods for the regioselective bromination of indazoles has been a major focus of synthetic research. The indazole ring offers several positions for substitution, with the C3, C5, and C7 positions being the most common sites for bromination.

Mechanistic Underpinnings of Regioselectivity

The outcome of an electrophilic bromination reaction on an indazole is governed by a combination of electronic and steric factors, as well as the reaction conditions. The indazole molecule can exist in different species (cationic, neutral, or anionic) depending on the pH of the medium, and each species exhibits a different reactivity profile.

  • Neutral Conditions: Under neutral conditions, kinetic studies have shown the reactivity order to be C5 > C3 > C7.[4] The electron-rich benzene ring is generally more activated towards electrophilic attack than the pyrazole ring.

  • Acidic Conditions (Cationic Species): In acidic media, the indazole is protonated, leading to a deactivation of the ring system. The reactivity order for the cationic species is C5 > C7.[4]

  • Basic Conditions (Anionic Species): Under basic conditions, deprotonation at the N1 position generates the indazolide anion. This greatly enhances the nucleophilicity of the ring, particularly at the C3 position, making it the primary site of attack.[4]

Modern computational tools, such as Density Functional Theory (DFT) calculations, have further elucidated the factors controlling regioselectivity by mapping the electrophilicity and nucleophilicity indices of the different carbon atoms on the indazole ring.[5]

Key Brominating Agents and Their Applications

The choice of brominating agent is critical for achieving high yields and selectivity. While elemental bromine is still used, N-halo-succinimides are now more commonly employed due to their ease of handling and often superior selectivity.

Brominating AgentTarget Position(s)Typical ConditionsKey Advantages & Causality
**Elemental Bromine (Br₂) **C3, C5, C7Acetic acid, DMFInexpensive and potent, but often lacks selectivity, leading to polybromination.[2] The choice of solvent can influence the outcome.
N-Bromosuccinimide (NBS) C3, C7DMF, MeCN, CHCl₃Milder and more selective than Br₂.[6] The succinimide byproduct is easily removed. Often used for C3 bromination under neutral or slightly acidic conditions. Can also effect C7 bromination, sometimes with thermal activation.[5]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) C3Ethanol, UltrasoundA stable, safe, and cost-effective bromine source.[7][8] Ultrasound assistance can dramatically accelerate the reaction, providing 3-bromo-indazoles in high yields within minutes.[7][8] The mechanism is proposed to be a non-radical pathway.[7]
Experimental Protocols

This protocol provides a rapid and efficient method for the synthesis of 3-bromo-2H-indazoles. The use of ultrasound significantly accelerates the reaction rate.

Materials:

  • 2-Substituted-2H-indazole (1.0 eq)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Ethanol (EtOH)

Procedure:

  • To a suitable reaction vessel, add the 2-substituted-2H-indazole (0.2 mmol), DBDMH (0.2 mmol), and Na₂CO₃ (0.4 mmol).

  • Add ethanol (2.0 mL) to the vessel.

  • Place the reaction vessel in an ultrasonic bath (e.g., 40 kHz/50 W).

  • Irradiate the mixture at 40°C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2H-indazole.

Causality: The ultrasound irradiation provides the activation energy for the cleavage of the N-Br bond in DBDMH, generating the electrophilic bromine species.[7] The basic conditions facilitated by Na₂CO₃ are crucial for the final deprotonation step to regenerate the aromatic system.[7]

This protocol is effective for the C7 bromination of 4-substituted 1H-indazoles.

Materials:

  • 4-Substituted-1H-indazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the 4-substituted-1H-indazole (1.0 mmol) in DMF (5 mL) in a round-bottom flask.

  • Add NBS (1.1 mmol) to the solution.

  • Heat the reaction mixture to 80°C.

  • Stir the reaction for 18 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 7-bromo-4-substituted-1H-indazole.[5]

Causality: The use of a slight excess of NBS and elevated temperature in a polar aprotic solvent like DMF favors the electrophilic attack at the C7 position, particularly in 4-substituted indazoles where other positions might be sterically hindered or electronically deactivated.[5]

Bromo-Indazoles in Drug Development: From Bench to Bedside

The true value of bromo-indazoles is realized in their application as pivotal intermediates in the synthesis of life-saving drugs. The bromine atom serves as a key attachment point for building more complex molecular architectures through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.

Niraparib: A PARP Inhibitor for Ovarian and Breast Cancer

Niraparib (Zejula®) is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[9] Its synthesis relies on a bromo-indazole core.

Several synthetic routes to Niraparib have been developed, many of which utilize a bromo-indazole intermediate. A common strategy involves the coupling of a protected piperidine derivative with a 7-formyl-2H-indazole, which is then converted to the final amide. The indazole core itself can be constructed through various methods, including cyclization of substituted anilines.[10][11][12]

Niraparib_Synthesis_Concept

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited by Niraparib, these SSBs are not repaired and can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and cell death.[1] This concept is known as "synthetic lethality."

PARP_Inhibition_Pathway

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib (Votrient®) is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including VEGFR-1, -2, and -3, PDGFR, and c-Kit.[13] It is used to treat renal cell carcinoma and soft tissue sarcoma. The synthesis of Pazopanib also prominently features a bromo-indazole derivative.

The manufacturing of Pazopanib involves the coupling of a pyrimidine moiety with an amino-indazole.[14][15] This key amino-indazole intermediate is often prepared from a nitro-indazole precursor, which in turn can be synthesized from starting materials that are brominated at some stage to facilitate specific transformations. The bromo-group acts as a reliable precursor or directing group in the multi-step synthesis of the complex indazole fragment of Pazopanib.

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[16] VEGF binds to its receptors (VEGFRs) on the surface of endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival.[16][17] Pazopanib competitively binds to the ATP-binding pocket of the VEGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking the downstream signaling pathways, thereby inhibiting angiogenesis and starving the tumor of essential nutrients.[13][17]

VEGFR_Signaling_Pathway

Quantitative Biological Activity

The potency of these bromo-indazole-derived drugs is quantified by their half-maximal inhibitory concentration (IC₅₀) values against their respective targets and various cancer cell lines.

DrugTarget(s)IC₅₀ (Enzymatic Assay)Representative Cell Line IC₅₀
Niraparib PARP-1 / PARP-23.8 nM / 2.1 nMVaries by cell line (nM to low µM range)
Pazopanib VEGFR-1, -2, -310 nM, 30 nM, 47 nMVaries by cell line (µM range)

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used. The values presented are representative figures from the literature.[9][18][19]

Conclusion and Future Outlook

From their initial discovery as a chemical curiosity, bromo-indazoles have evolved into indispensable tools in the arsenal of medicinal chemists. Their synthetic accessibility and versatility as chemical building blocks have been instrumental in the development of targeted therapies that have significantly improved patient outcomes in oncology. The journey from early, non-selective bromination methods to the highly regioselective protocols of today exemplifies the progress in synthetic organic chemistry.

The future of bromo-indazole chemistry remains bright. As our understanding of disease biology deepens, new molecular targets will be identified. The bromo-indazole scaffold, with its proven track record and synthetic tractability, is poised to be a foundational element in the design and synthesis of the next generation of innovative medicines. Continued research into novel, more efficient, and sustainable bromination methods will further enhance the utility of this remarkable heterocyclic core.

References

Spectroscopic Characterization of 4-Bromo-1,7-dimethyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 4-Bromo-1,7-dimethyl-1H-indazole

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole core is a prevalent scaffold in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The introduction of a bromine atom at the C4 position and methyl groups at the N1 and C7 positions significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery programs.

A precise understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

The structural features of this compound are pivotal in interpreting its spectroscopic data. The molecule consists of a pyrazole ring fused to a benzene ring. The key substituents that dictate the spectral characteristics are:

  • Indazole Core: The aromatic nature of the bicyclic system gives rise to characteristic signals in NMR and IR spectroscopy.

  • Bromine Atom (C4): As an electron-withdrawing and heavy atom, it influences the chemical shifts of nearby protons and carbons in NMR and results in a characteristic isotopic pattern in mass spectrometry.

  • N1-Methyl Group: The methyl group on the pyrazole nitrogen will have a distinct singlet signal in the ¹H NMR spectrum.

  • C7-Methyl Group: The methyl group on the benzene ring will also appear as a singlet in the ¹H NMR spectrum, with a chemical shift influenced by its position on the aromatic ring.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related compounds, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methyl groups.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-37.9 - 8.1s1HThe proton on the pyrazole ring, typically downfield.
H-57.2 - 7.4d1HAromatic proton ortho to the bromine, coupled to H-6.
H-67.0 - 7.2d1HAromatic proton meta to the bromine, coupled to H-5.
N1-CH₃3.9 - 4.1s3HMethyl group attached to the N1 of the indazole ring.
C7-CH₃2.5 - 2.7s3HMethyl group attached to the C7 of the benzene ring.

Causality behind Predictions:

  • The chemical shifts are predicted based on the electronic environment of each proton. The aromatic protons are in the typical aromatic region (7-8 ppm).

  • The H-3 proton is on the electron-deficient pyrazole ring, hence it is expected to be the most downfield of the ring protons.

  • The bromine at C4 will deshield the adjacent H-5 proton.

  • The N1-methyl group is attached to a nitrogen atom in an aromatic ring, which results in a downfield shift compared to a typical aliphatic methyl group.

  • The C7-methyl group is attached directly to the benzene ring and its chemical shift is in the expected range for an aryl methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C3130 - 135Carbon of the pyrazole ring.
C3a140 - 145Bridgehead carbon.
C4110 - 115Carbon bearing the bromine atom, shielded by the heavy atom effect.
C5125 - 130Aromatic CH.
C6120 - 125Aromatic CH.
C7135 - 140Carbon bearing the methyl group.
C7a120 - 125Bridgehead carbon.
N1-CH₃35 - 40Methyl carbon attached to nitrogen.
C7-CH₃15 - 20Methyl carbon attached to the aromatic ring.

Causality behind Predictions:

  • The chemical shifts are estimated based on standard values for substituted indazoles.

  • The carbon directly attached to the bromine (C4) is expected to be significantly shielded due to the "heavy atom effect".

  • The quaternary carbons (C3a, C4, C7, and C7a) can be distinguished from the protonated carbons using DEPT experiments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretching (aromatic)3000 - 3100Medium
C-H stretching (aliphatic)2850 - 3000Medium
C=C and C=N stretching (aromatic ring)1450 - 1600Medium to Strong
C-N stretching1300 - 1400Medium
C-Br stretching500 - 600Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • The pressure arm is engaged to ensure good contact between the sample and the crystal.

  • The spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Data:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of almost equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values for the molecular ions are:

    • [M]⁺ with ⁷⁹Br: 224.0005

    • [M+2]⁺ with ⁸¹Br: 226.0005

  • Key Fragmentation Patterns: Common fragmentation pathways for indazoles involve the loss of substituents and cleavage of the pyrazole ring. Expected fragments for this compound include:

    • Loss of a methyl group ([M-15]⁺)

    • Loss of the bromine atom ([M-79/81]⁺)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • The sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • This causes ionization and fragmentation of the molecule.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating the mass spectrum.

Synthesis and Purification Workflow

The synthesis of this compound would likely proceed through a multi-step sequence, potentially starting from a substituted aniline or a pre-formed indazole core. A plausible synthetic approach involves the N-methylation and C-bromination of a suitable precursor.

Start Starting Material (e.g., 7-methyl-1H-indazole) Step1 N-Methylation (e.g., CH3I, K2CO3) Start->Step1 Intermediate1 1,7-dimethyl-1H-indazole Step1->Intermediate1 Step2 Bromination (e.g., NBS, CCl4) Intermediate1->Step2 Crude Crude Product Step2->Crude Purification Purification (Column Chromatography) Crude->Purification Final Pure this compound Purification->Final Analysis Spectroscopic Analysis (NMR, IR, MS) Final->Analysis

Figure 2: A potential workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining fundamental principles with comparative data from related structures, we have constructed a detailed spectral profile that will be invaluable for the identification and characterization of this compound in a research and development setting. The provided protocols and workflow diagrams offer practical guidance for the experimental work involving this molecule.

solubility and stability of 4-Bromo-1,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-1,7-dimethyl-1H-indazole

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug development.[1] Comprising a benzene ring fused to a pyrazole ring, indazoles are structural isosteres of indoles and purines, allowing them to interact with a wide array of biological targets. This has led to the development of numerous indazole-containing compounds with diverse pharmacological activities, including potent kinase inhibitors for oncology (e.g., Pazopanib, Axitinib) and anti-inflammatory agents.[1][2]

This compound is a specific derivative within this class. The bromine atom at the 4-position provides a handle for further synthetic elaboration through cross-coupling reactions, while the N-1 and C-7 methyl groups modify the molecule's steric and electronic properties, influencing its binding affinity, metabolic stability, and physicochemical characteristics.

A thorough understanding of the solubility and stability of this molecule is a non-negotiable prerequisite for its successful application in drug discovery pipelines. These fundamental properties govern everything from reaction kinetics in synthetic chemistry to formulation strategies and ultimately, the pharmacokinetic and pharmacodynamic profile of any resulting drug candidate.

This guide provides a comprehensive framework for characterizing the . While extensive public data on this specific molecule is limited, this document outlines authoritative, field-proven protocols and theoretical considerations based on structurally related compounds, empowering researchers to generate robust and reliable data.

Physicochemical Properties

A summary of the core physicochemical properties for this compound is presented below. This data is compiled from chemical supplier databases and serves as the foundation for subsequent experimental design.

PropertyValueSource
CAS Number 1159511-79-1[3]
Molecular Formula C₉H₉BrN₂[3]
Molecular Weight 225.09 g/mol [3]
Appearance Expected to be an off-white to light brown solid[4]
Purity ≥ 95% (Commercially available)[3]

Section 1: Solubility Characterization

Solubility is a critical determinant of a compound's utility, impacting everything from biological assay performance to oral bioavailability. For drug development, two key solubility parameters are assessed: thermodynamic and kinetic solubility. While specific quantitative data for this compound is not widely published, indazole derivatives are generally soluble in polar aprotic organic solvents.[5] For instance, the parent compound, 4-Bromo-1H-indazole, is highly soluble in DMSO (100 mg/mL).[4]

Causality Behind Solvent Selection

The principle of "like dissolves like" is the guiding tenet for initial solvent screening.[6] this compound possesses a moderately polar indazole core, a hydrophobic bromine atom, and two methyl groups. This structure suggests:

  • High Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can engage in dipole-dipole interactions.

  • Moderate Solubility in polar protic solvents like methanol and ethanol.

  • Low Solubility in aqueous media (e.g., buffers) and non-polar solvents (e.g., hexanes), due to the energetic cost of disrupting the water's hydrogen-bonding network and the lack of favorable interactions with non-polar media, respectively.[6]

Experimental Protocol: Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the gold-standard for this determination.[5]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., Phosphate Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Centrifuge the samples to pellet any remaining suspended solids.

  • Sampling: Carefully collect an aliquot from the supernatant, ensuring no solid material is transferred.

  • Quantification: Dilute the aliquot with a suitable solvent (e.g., 50:50 acetonitrile:water) and analyze the concentration using a calibrated, stability-indicating HPLC-UV or LC-MS/MS method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to solvent in vial B Agitate at constant temp (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute aliquot D->E F Analyze by HPLC/LC-MS E->F

Caption: Thermodynamic Solubility Workflow (Shake-Flask).

Experimental Protocol: Kinetic Solubility

Kinetic solubility is a high-throughput assessment that measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer. This is highly relevant for in vitro biological assays.[5]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Dilution: In a 96-well plate, add the DMSO stock to the aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). Ensure the final DMSO concentration is consistent and low (typically ≤1%).

  • Incubation: Seal the plate and incubate at room temperature with gentle shaking for a defined period (e.g., 2 hours and 24 hours).

  • Analysis: Measure the concentration of the compound remaining in solution. This can be done by direct UV-Vis reading in the plate (nephelometry) to detect precipitation or by filtering/centrifuging the plate and quantifying the supernatant via HPLC-UV.[5]

Data Presentation Templates

Organizing solubility data into clear tables is essential for analysis and reporting.

Table 1: Thermodynamic Solubility Data Template

Solvent System Temperature (°C) Solubility (µg/mL) Solubility (mM)
Phosphate Buffered Saline (pH 7.4) 25
Simulated Gastric Fluid (pH 1.2) 37
Simulated Intestinal Fluid (pH 6.8) 37
Methanol 25
Acetonitrile 25

| Dimethyl Sulfoxide (DMSO) | 25 | | |

Table 2: Kinetic Solubility Data Template

Buffer System (pH) DMSO (%) Incubation Time (h) Kinetic Solubility (µM)
PBS (7.4) 1 2

| PBS (7.4) | 1 | 24 | |

Section 2: Chemical Stability Assessment

Evaluating the chemical stability of this compound is crucial for defining storage conditions, identifying potential liabilities in its chemical structure, and ensuring the integrity of analytical and biological data. Forced degradation (or stress testing) studies are the primary tool for this assessment.[5] These studies expose the compound to harsh conditions to accelerate decomposition and identify potential degradation pathways.

Potential Degradation Pathways

While specific pathways for this molecule are uncharacterized, related heterocyclic compounds offer insights:

  • Hydrolysis: The indazole ring is generally stable to hydrolysis, but extreme pH and high temperatures could potentially lead to ring-opening.

  • Oxidation: Heteroaromatic systems can be susceptible to oxidation. Studies on substituted indoles have shown that degradation can proceed via hydroxylation pathways.[7] Similarly, the imidazole moiety in some drugs is liable to autoxidation.[8] The electron-rich indazole ring may be sensitive to oxidative stress.

  • Photolysis: Exposure to UV or high-intensity light can induce degradation in many aromatic compounds, a critical consideration for solution-state stability.[8]

Experimental Protocol: Forced Degradation Study

This protocol is designed to evaluate stability under hydrolytic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[5]

Methodology:

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal (Solution): Incubate the stock solution at 80°C.

    • Thermal (Solid): Place a known amount of solid compound in an oven at 80°C.

    • Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B standard). A control sample should be wrapped in aluminum foil to shield it from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48 hours). For acid and base samples, neutralize the aliquot before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. This method must be capable of separating the parent compound from all formed degradants. Calculate the percentage of the parent compound remaining and characterize any major degradation products by their mass-to-charge ratio (m/z).

Caption: Forced Degradation Experimental Workflow.

Data Presentation Template

Table 3: Forced Degradation Study Data Template

Stress Condition Time (h) % Parent Compound Remaining # of Degradants m/z of Major Degradants
0.1 M HCl, 60°C 24
0.1 M NaOH, 60°C 24
3% H₂O₂, RT 24
Thermal (Solution), 80°C 48

| Photolytic (ICH Q1B) | 24 | | | |

Conclusion

While specific, publicly available data for this compound is scarce, this guide provides a robust and scientifically grounded framework for its comprehensive characterization. By applying the detailed protocols for determining thermodynamic and kinetic solubility, and for conducting thorough forced degradation studies, researchers can generate the critical data needed to advance this promising molecule through the drug discovery and development process. The principles and methodologies outlined herein are rooted in established pharmaceutical science and provide a self-validating system for ensuring data integrity and making informed decisions.

References

An In-depth Technical Guide to 4-Bromo-1,7-dimethyl-1H-indazole: Synthesis, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-1,7-dimethyl-1H-indazole, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical characteristics, and potential applications as a research chemical. The indazole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable building block for novel chemical entities.[1][2]

Introduction to the Indazole Scaffold

Indazoles, also known as benzopyrazoles, are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring.[3] This core structure is present in a variety of natural products and synthetic molecules that exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2] The indazole nucleus can exist in two tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[4] The biological activity of indazole derivatives is often dependent on the substitution pattern on both the benzene and pyrazole rings, making the synthesis of specifically functionalized analogues a key focus of medicinal chemistry research.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₉H₉BrN₂[5]
Molecular Weight 225.09 g/mol [5]
CAS Number 1159511-79-1N/A
Appearance Likely a solidN/A
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents.General chemical knowledge
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.General chemical safety guidelines

Proposed Synthetic Pathway

Synthesis_Pathway A 2,3-Dimethylaniline B 7-Methyl-1H-indazole A->B Diazotization & Cyclization C 1,7-Dimethyl-1H-indazole B->C N-Methylation D This compound C->D Regioselective Bromination

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 7-Methyl-1H-indazole

The synthesis of the indazole core can be achieved from readily available starting materials. One common method is the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization.[6] In this case, 2,3-dimethylaniline serves as a suitable precursor.

Protocol: Diazotization and Cyclization of 2,3-Dimethylaniline

  • Diazotization: 2,3-dimethylaniline is dissolved in an acidic medium, typically aqueous hydrochloric or sulfuric acid, and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[7] The reaction is highly exothermic and temperature control is crucial to prevent the decomposition of the unstable diazonium salt.

  • Cyclization: The in-situ generated diazonium salt is then allowed to warm to room temperature or gently heated. This promotes an intramolecular cyclization reaction, where the diazonium group reacts with the adjacent methyl group, leading to the formation of the 7-methyl-1H-indazole ring system.

  • Work-up and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure 7-methyl-1H-indazole.

Step 2: N-Methylation of 7-Methyl-1H-indazole

Alkylation of the indazole nitrogen is a common strategy to modulate the compound's properties and prevent unwanted reactions in subsequent steps. Regioselectivity of N-alkylation can be a challenge, as it can occur at either the N1 or N2 position.[4][8] However, conditions can often be optimized to favor one isomer over the other.

Protocol: N-Methylation of 7-Methyl-1H-indazole

  • Deprotonation: 7-Methyl-1H-indazole is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). A base is then added to deprotonate the indazole nitrogen. The choice of base can influence the regioselectivity of the subsequent alkylation. Strong bases like sodium hydride (NaH) often favor N1 alkylation, which is the thermodynamically more stable product.[9]

  • Alkylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product, a mixture of N1 and N2 methylated isomers, is then purified by column chromatography to isolate the desired 1,7-dimethyl-1H-indazole.

Step 3: Regioselective Bromination of 1,7-Dimethyl-1H-indazole

The final step is the introduction of a bromine atom at the C4 position of the indazole ring. Electrophilic aromatic substitution reactions on the indazole ring are influenced by the directing effects of the existing substituents. The electron-donating nature of the methyl groups at the N1 and C7 positions will activate the benzene portion of the indazole ring towards electrophilic attack.

Protocol: Regioselective Bromination

  • Reaction Setup: 1,7-dimethyl-1H-indazole is dissolved in a suitable solvent, such as acetic acid, chloroform, or carbon tetrachloride.

  • Brominating Agent: A source of electrophilic bromine is required. N-Bromosuccinimide (NBS) is a commonly used and milder alternative to liquid bromine, often leading to higher regioselectivity.[10][11] The reaction is typically carried out in the presence of a radical initiator, such as benzoyl peroxide or AIBN, if a free-radical mechanism is desired, or in the dark and in a polar solvent to favor an ionic mechanism. For aromatic bromination, an ionic pathway is generally preferred.

  • Reaction Conditions: The brominating agent (e.g., NBS) is added portion-wise to the solution of the indazole at a controlled temperature, often at room temperature or slightly elevated temperatures. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, typically with a reducing agent like sodium thiosulfate to remove any excess bromine. The product is then extracted, and the organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely published, the expected spectral features can be predicted based on the analysis of similar structures.[12][13]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic protons on the benzene ring will appear as doublets or triplets in the range of δ 7.0-8.0 ppm. The N-methyl and C7-methyl protons will each appear as a singlet, likely in the range of δ 3.5-4.5 ppm and δ 2.5-3.0 ppm, respectively.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-140 ppm, while the methyl carbons will appear at higher field.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern can provide further structural information.

Reactivity and Potential Applications in Research

The chemical structure of this compound makes it a versatile intermediate for the synthesis of more complex molecules.

Reactivity_Applications A This compound B Suzuki-Miyaura Cross-Coupling A->B C Buchwald-Hartwig Amination A->C D Other Cross-Coupling Reactions A->D E Novel Biologically Active Compounds B->E C->E D->E

Caption: Reactivity and applications of this compound.

The presence of the bromine atom at the C4 position provides a handle for various transition metal-catalyzed cross-coupling reactions.[14][15]

  • Suzuki-Miyaura Coupling: The bromo-indazole can be coupled with a wide range of boronic acids or esters to introduce new aryl or heteroaryl substituents at the C4 position. This is a powerful method for generating libraries of compounds for biological screening.[14]

  • Buchwald-Hartwig Amination: The bromine atom can be replaced with various nitrogen-containing functional groups through palladium-catalyzed amination reactions. This allows for the synthesis of novel amino-indazole derivatives.

  • Other Cross-Coupling Reactions: Other cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, can also be employed to further functionalize the indazole core.

The diverse array of molecules that can be synthesized from this compound makes it a valuable tool in drug discovery programs targeting a variety of diseases. The indazole scaffold itself is known to interact with a range of biological targets, and the introduction of different substituents at the C4 position can be used to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.[3]

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable research chemical with significant potential in the field of medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established synthetic methodologies. The presence of a bromine atom on the indazole core provides a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of novel compounds for drug discovery and development. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

The Indazole Scaffold: A Privileged Core for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1][2] While rare in nature, synthetic derivatives of indazole have demonstrated an extraordinary breadth of biological activities, leading to the development of multiple FDA-approved drugs.[3][4][5] This versatility stems from the indazole core's unique structural and electronic properties, which allow for precise, high-affinity interactions with a wide array of biological targets. This guide provides an in-depth exploration of the key therapeutic targets of indazole derivatives, focusing on the mechanistic rationale, supporting clinical data, and the experimental methodologies used to validate these interactions. We will delve into the core areas of oncology, inflammation, and emerging novel applications, providing field-proven insights for drug development professionals.

The Indazole Core: A Foundation for Versatility

The indazole nucleus exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][4][6] This structural duality, combined with the ability to functionalize multiple positions on the bicyclic ring, allows medicinal chemists to fine-tune the steric and electronic properties of derivative compounds. This adaptability is crucial for achieving the high selectivity and potency required for effective therapeutic agents.

G VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Activates Pazopanib Pazopanib Pazopanib->Dimerization INHIBITS PI3K PI3K/Akt Pathway Dimerization->PI3K PLCg PLCγ/PKC Pathway Dimerization->PLCg RAS RAS/RAF/MEK/ERK Pathway Dimerization->RAS Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PI3K->Proliferation PLCg->Proliferation RAS->Proliferation G cluster_hr_proficient HR-Proficient Cell (Normal) cluster_hr_deficient HR-Deficient Cell (e.g., BRCA-mutant) SSB1 Single-Strand Break PARP1 PARP SSB1->PARP1 Repaired by DSB1 Double-Strand Break PARP1->DSB1 Inhibition leads to HRR1 Homologous Recombination Repair DSB1->HRR1 Repaired by Survival1 Cell Survival HRR1->Survival1 SSB2 Single-Strand Break PARP2 PARP SSB2->PARP2 Niraparib Niraparib Niraparib->PARP2 INHIBITS DSB2 Double-Strand Break PARP2->DSB2 HRR2 Homologous Recombination Repair DSB2->HRR2 Death2 Cell Death (Synthetic Lethality) HRR2->Death2 Pathway DEFECTIVE G start Start: Prepare Reagents dilution 1. Create Serial Dilution of Indazole Compound start->dilution plate 2. Add Compound, Kinase, and Tracer to 384-well Plate dilution->plate incubate 3. Incubate for 60 min at Room Temperature plate->incubate read 4. Read FRET Signal on Plate Reader incubate->read analyze 5. Calculate Emission Ratio and Plot Dose-Response Curve read->analyze end End: Determine IC₅₀ Value analyze->end

References

Methodological & Application

purification of 4-Bromo-1,7-dimethyl-1H-indazole by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Purification of 4-Bromo-1,7-dimethyl-1H-indazole via Automated Flash Chromatography

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. The efficacy and safety of these final active pharmaceutical ingredients (APIs) are critically dependent on the purity of such intermediates. This application note presents a detailed, robust, and efficient protocol for the purification of crude this compound using automated flash column chromatography. We will explore the rationale behind method development, from initial Thin-Layer Chromatography (TLC) for solvent system optimization to the final automated flash purification protocol, ensuring high purity and recovery.

Introduction: The Rationale for High-Purity Intermediates

Indazole derivatives are a privileged scaffold in modern drug discovery, appearing in molecules designed to treat a range of diseases from cancer to neurological disorders.[1] The specific compound, this compound, possesses functional groups—a bromine atom and an indazole core—that make it a versatile building block for creating diverse molecular libraries through cross-coupling and other synthetic transformations.

However, synthetic routes leading to such intermediates often yield a crude mixture containing unreacted starting materials, by-products, and other impurities.[2] These impurities can interfere with subsequent reactions, leading to lower yields, complex purification challenges downstream, and potential toxicological concerns. Therefore, a reliable and scalable purification method is not merely a procedural step but a critical component of the overall synthesis strategy. Flash column chromatography is a cornerstone technique for this purpose, offering a balance of speed, efficiency, and scalability that is ideal for research and process development environments.[3]

Physicochemical Properties and Method Selection

The molecular structure of this compound dictates its chromatographic behavior. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and closely related analogues.[4][5]

PropertyEstimated Value / CharacteristicRationale & Implication for Chromatography
Molecular Weight ~239.1 g/mol Suitable for standard chromatographic techniques.
Polarity Moderately Polar / Low PolarityThe heterocyclic indazole core provides some polarity, but the dimethyl groups and the large, hydrophobic bromine atom decrease overall polarity. This makes the compound highly suitable for normal-phase chromatography on a polar stationary phase like silica gel.[6]
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform; Sparingly soluble in Hexane/Heptane.Good solubility in moderately polar organic solvents allows for straightforward sample preparation for column loading.
UV Absorbance Expected strong absorbance ~254 nmThe aromatic indazole system is a strong chromophore, enabling easy detection by UV detectors used in automated flash chromatography systems.

Based on this analysis, normal-phase flash chromatography using a silica gel stationary phase is the method of choice. It is a cost-effective and highly effective technique for separating compounds of low to moderate polarity, a category into which most substituted indazoles fall.[7][8]

Experimental Workflow and Protocols

The purification process is a systematic workflow designed to be self-validating, where initial small-scale analysis dictates the parameters for the preparative-scale separation.

Purification_Workflow Crude Crude this compound (Post-Synthesis) TLC Step 1: TLC Analysis (Solvent System Scouting) Crude->TLC Dissolve small aliquot Sample_Prep Step 2: Sample Preparation (Dry Loading) Crude->Sample_Prep Adsorb bulk sample onto silica Solvent_Select Optimized Solvent System (Target Rf ≈ 0.3) TLC->Solvent_Select Identify best mobile phase Flash_Chrom Step 3: Automated Flash Chromatography (Silica Gel Column) Solvent_Select->Flash_Chrom Program gradient Sample_Prep->Flash_Chrom Load onto column Fractions Fraction Collection (UV-Triggered) Flash_Chrom->Fractions Analysis Step 4: Fraction Analysis (TLC / LC-MS) Fractions->Analysis Pure_Compound Pure Product (>98% Purity) Analysis->Pure_Compound Pool pure fractions & evaporate solvent

Caption: Workflow for the Purification of this compound.

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

Causality: Before committing a large quantity of crude material to a column, TLC is used to rapidly and inexpensively determine the optimal mobile phase (eluent). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2 to 0.3.[9][10] This Rf value ensures that the compound moves off the column in a reasonable time without eluting too close to the solvent front, providing the best possible separation from both more polar and less polar impurities.[11]

Materials:

  • TLC plates (Silica gel 60 F254)

  • Crude this compound

  • Developing chambers

  • Solvents: Heptane (or Hexane), Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM) for sample dissolution

  • UV lamp (254 nm)

Procedure:

  • Prepare a stock solution of the crude material by dissolving a small amount (~1-2 mg) in a few drops of DCM.

  • Prepare three developing chambers with different ratios of Heptane:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Using a capillary tube, spot the crude material solution onto three separate TLC plates.

  • Place one plate in each chamber, ensuring the solvent level is below the spot line. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Remove the plates, mark the solvent front, and let them dry.

  • Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Rf value for the main spot in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Decision Point: Select the solvent system that gives an Rf value closest to 0.3 for the target compound and shows good separation from visible impurities. If the spot is too high (Rf > 0.5), increase the proportion of heptane. If the spot is too low (Rf < 0.1), increase the proportion of ethyl acetate.

Protocol 2: Automated Flash Chromatography Purification

Causality: This protocol uses the optimized solvent system from TLC to perform a preparative-scale separation. Dry loading is recommended, especially if the crude material has poor solubility in the initial mobile phase, as it prevents band broadening and improves resolution.[10] A gradient elution (from low to high polarity) is employed to first elute non-polar impurities, then the target compound, and finally wash off highly polar impurities that are strongly retained on the silica.

Materials & Equipment:

  • Automated flash chromatography system (e.g., Biotage, Teledyne ISCO)

  • Pre-packed silica gel column (e.g., 40 g for a 1-2 g crude sample)

  • Crude this compound

  • Silica gel (for dry loading)

  • Solvents: Heptane (Solvent A), Ethyl Acetate (Solvent B)

  • Rotary evaporator

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the entire crude sample (e.g., 1.5 g) in a minimal amount of a suitable solvent like DCM.

    • Add 2-3 times the sample weight of silica gel (e.g., 3-5 g) to this solution.

    • Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.

  • System Setup:

    • Install the appropriate size silica gel column onto the flash system.

    • Place the solvent lines into the Heptane (A) and Ethyl Acetate (B) reservoirs.

    • Load the dry sample into an empty solid load cartridge and attach it to the system.

  • Method Programming:

    • Equilibration: Equilibrate the column with 5% Solvent B in A for 2-3 column volumes (CV).

    • Elution Gradient: Program a gradient based on the TLC results. For an optimal TLC system of 8:2 Heptane:EtOAc (20% B), a suitable gradient would be:

      • Step 1: 5% B for 2 CV (hold to elute very non-polar impurities).

      • Step 2: 5% to 30% B over 10 CV (this shallow gradient will elute the target compound).

      • Step 3: 30% to 100% B over 3 CV (wash step).

      • Step 4: 100% B for 2 CV (hold to clean the column).

    • Flow Rate: Set a flow rate appropriate for the column size (e.g., 40 mL/min for a 40 g column).

    • Detection: Set UV detection at 254 nm and a secondary wavelength if desired. Set the collection threshold to trigger fractionation.

  • Execution and Collection:

    • Run the purification method. The system will automatically collect fractions as UV-active peaks elute.

  • Fraction Analysis:

    • Analyze the collected fractions corresponding to the main peak using TLC to confirm purity and identify which fractions contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.

Expected Results

Following this protocol, a high degree of purification is expected. The resulting chromatogram should show clear separation between the main product peak and any impurities.

ParameterBefore PurificationAfter Purification
Purity (by HPLC/NMR) Typically 70-90%>98%
Appearance Off-white to brownish solidWhite to off-white crystalline solid
Recovery Yield N/ATypically 85-95%
Throughput N/A~1.5 g per run on a 40 g column

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound. By leveraging a systematic workflow that begins with TLC-based method development, this approach ensures a high probability of success, yielding material of high purity and in good recovery. This robust method is suitable for researchers in academic and industrial settings, facilitating the reliable production of key intermediates for drug discovery and development programs.

References

Application Notes for 4-Bromo-1,7-dimethyl-1H-indazole: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note | Medicinal Chemistry & Drug Development

Introduction: The Strategic Value of the Indazole Core

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2] Its rigid, bicyclic structure provides a well-defined vector for substituents to probe the binding pockets of biological targets. Indazole-containing compounds have demonstrated a wide range of pharmacological activities, including potent inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3][4][5] Several successful kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core, highlighting its importance in the design of targeted therapies.[1][4][6][7]

This guide focuses on 4-Bromo-1,7-dimethyl-1H-indazole , a highly functionalized building block designed for efficient library synthesis and lead optimization in drug discovery programs. The specific substitutions on this molecule are not arbitrary; they are strategically placed to offer distinct advantages to the medicinal chemist.

Molecular Attributes and Strategic Advantages

The unique features of this compound make it a powerful tool for drug discovery:

  • The 4-Bromo Group: This is the key synthetic handle of the molecule. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the facile and modular introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups.[8][9] This position is crucial for exploring the solvent-exposed regions of an active site or for introducing vectors that can be further functionalized.

  • The 1-Methyl Group: N-methylation of the indazole ring prevents the formation of tautomers and eliminates a hydrogen bond donor. This modification can lead to improved metabolic stability, enhanced cell permeability, and a more predictable binding orientation within a target protein.

  • The 7-Methyl Group: This substituent provides steric bulk and alters the electronic environment of the indazole core. It can be used to fine-tune the conformation of adjacent groups, potentially increasing binding affinity or improving selectivity for the target kinase.

PropertyValue (Predicted)Significance in Drug Design
Molecular Weight 225.09 g/mol Provides a good starting point for library synthesis while staying within the typical range for oral bioavailability.
LogP 2.85Indicates moderate lipophilicity, which is often correlated with good membrane permeability.
Topological Polar Surface Area (TPSA) 17.5 ŲLow TPSA suggests good potential for oral absorption and cell penetration.
Hydrogen Bond Donors 0The absence of N-H donors can improve metabolic stability and membrane permeability.
Hydrogen Bond Acceptors 2The two nitrogen atoms can participate in key interactions with target proteins.
Rotatable Bonds 0The rigid core provides a stable platform for substituent exploration.

Application in Kinase Inhibitor Design: Targeting the VEGF Receptor Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a pivotal role in angiogenesis—the formation of new blood vessels.[10] Tumors rely on angiogenesis to grow and metastasize, making VEGFRs a prime target for anti-cancer therapies.[10][11] Axitinib, an indazole-based drug, is a potent inhibitor of VEGFR-1, -2, and -3.[6][10][12]

The 4-bromo position of our scaffold serves as an ideal attachment point for moieties that can interact with the hinge region of the kinase domain, a common binding motif for Type I and Type II kinase inhibitors.

VEGFR_Pathway cluster_0 cluster_1 VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Indazole 4-Bromo-1,7-dimethyl -1H-indazole (Derivative) Indazole->VEGFR Inhibits ATP Binding

Caption: Inhibition of the VEGFR signaling pathway by an indazole-based inhibitor.

Experimental Protocols: Library Generation via Cross-Coupling

The primary utility of this compound is as a versatile starting material for library synthesis. The following protocols provide robust, field-proven methods for diversifying the scaffold at the C4 position.

Workflow for Library Synthesis

Synthesis_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Coupling->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Coupling->Sonogashira Buchwald Buchwald-Hartwig (Amines) Coupling->Buchwald Purification Purification (Column Chromatography / HPLC) Suzuki->Purification Sonogashira->Purification Buchwald->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis Screening Biological Screening (e.g., Kinase Assays) Analysis->Screening

Caption: General workflow for diversifying the indazole scaffold.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for introducing aryl and heteroaryl moieties, which are common components of kinase inhibitors.[8][13][14][15]

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroarylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv) or other suitable Pd catalyst[16]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed dioxane/water mixture via syringe. The final substrate concentration should be approximately 0.1 M.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by column chromatography on silica gel. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

This protocol introduces a linear alkyne linker, which can be used to probe deeper pockets or as a handle for further "click" chemistry functionalization.[17][18][19][20]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (serves as base and solvent)

  • Anhydrous THF (optional co-solvent)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in degassed TEA/THF.

  • Alkyne Addition: Add the terminal alkyne dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC or LC-MS (typically 1-8 hours).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Purification & Validation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography and validate its identity and purity by NMR and LC-MS.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This powerful reaction allows for the introduction of primary or secondary amines, creating key hydrogen bonding interactions often seen in kinase inhibitors.[21][22][23][24][25]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos or SPhos (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask. Add the this compound and the amine.

  • Solvent Addition: Add the degassed solvent.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 1-24 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate. Concentrate the filtrate.

  • Purification & Validation: The crude product can be purified by column chromatography. Due to the basic nature of the product, it may be beneficial to use a gradient containing a small amount of triethylamine in the eluent. Confirm structure and purity by NMR and LC-MS.

Reaction TypeTypical Catalyst SystemBaseSolventsTemperatureKey Application
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/Water80-100 °CIntroduction of (hetero)aryl groups.[8][9]
Sonogashira Pd(PPh₃)₂Cl₂ / CuITEA, DIPEATEA, THF25-50 °CIntroduction of alkynes for linkers.[17][18]
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or SPhosNaOtBu, Cs₂CO₃Toluene, Dioxane90-110 °CIntroduction of amine functionalities.[21][23]

Conclusion and Future Prospects

This compound is a high-potential building block for modern medicinal chemistry. Its strategically positioned functional groups provide a robust platform for the rapid generation of diverse chemical libraries. The protocols outlined here for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions serve as a validated starting point for any drug discovery program targeting kinases or other enzyme classes where the indazole scaffold is a known pharmacophore. The continued exploration of this and similar scaffolds will undoubtedly lead to the discovery of novel and potent therapeutic agents.[3]

References

Application Notes & Protocols: 4-Bromo-1,7-dimethyl-1H-indazole as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, including the PARP inhibitor Niraparib and the kinase inhibitor Axitinib.[1] Its rigid, bicyclic structure and versatile substitution patterns make it an ideal template for designing potent and selective bioactive molecules.[1][2] This guide focuses on a particularly valuable derivative, 4-Bromo-1,7-dimethyl-1H-indazole , and its application as a strategic building block in organic synthesis. The bromine atom at the C4 position serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, while the N1 and C7 methyl groups provide steric and electronic modulation, enhancing solubility and metabolic stability. We present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, explaining the causality behind experimental choices to empower researchers in drug discovery and materials science.

Physicochemical Profile and Synthesis Overview

A thorough understanding of a building block's properties is foundational to its effective use. This compound is a stable, crystalline solid amenable to a wide range of reaction conditions.

PropertyValue
CAS Number 1159511-79-1[3][4][5]
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Appearance Off-white to light yellow solid
Purity ≥95% (typical)[4]
Representative Synthesis: N-Methylation of 4-Bromo-1H-indazole

The synthesis of N-alkylated indazoles is a critical step in tuning the molecule's properties. While various synthetic routes exist, a common and reliable method involves the direct methylation of the indazole core. The protocol below describes a general method for the methylation of 4-bromo-1H-indazole, which typically yields a mixture of N1 and N2 methylated isomers that require chromatographic separation.[6]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_products Products SM1 4-Bromo-1H-indazole RC Stir at RT, then reflux (3-8 hours) SM1->RC SM2 Iodomethane (CH3I) SM2->RC SM3 Base (e.g., K2CO3) SM3->RC SM4 Solvent (e.g., Acetone/DMF) SM4->RC WU1 Solvent Evaporation RC->WU1 WU2 Extraction with Ethyl Acetate WU1->WU2 WU3 Drying & Concentration WU2->WU3 PUR Silica Gel Chromatography WU3->PUR P1 4-Bromo-1-methyl-1H-indazole (Major Isomer) PUR->P1 Separation P2 4-Bromo-2-methyl-2H-indazole (Minor Isomer) PUR->P2 Separation

Caption: General workflow for the synthesis of N-methylated bromo-indazoles.

Protocol 1: Synthesis of 4-Bromo-1-methyl-1H-indazole [6]

  • To a solution of 4-bromo-1H-indazole (1.0 eq.) in acetone or DMF (approx. 0.5 M), add potassium carbonate (K₂CO₃, 3.0 eq.).

  • Stir the suspension at room temperature for 30 minutes to ensure activation.

  • Slowly add iodomethane (1.2-1.8 eq.) to the reaction mixture.

  • Heat the reaction under reflux for 3-8 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude residue by silica gel column chromatography to separate the N1 and N2 isomers, affording the target 4-bromo-1-methyl-1H-indazole.

Palladium-Catalyzed Cross-Coupling Applications

The true synthetic power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 4-position is an ideal electrophilic partner for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling rapid diversification of the indazole core.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to its mild conditions, broad substrate scope, and the commercial availability of boronic acids.[7][8] This reaction is instrumental for linking the indazole core to other aryl or heteroaryl moieties.

Causality Behind Reagent Choice:

  • Palladium Catalyst: Pd(dppf)Cl₂ is often the catalyst of choice. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and bulky, which promotes the oxidative addition step and facilitates the reductive elimination to release the product.[9][10]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[8][9]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common.[7][8] Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.

G Pd0 Pd(0)L₂ R1X Indazole-Br (R¹-X) PdII_complex R¹-Pd(II)L₂(X) PdII_trans R¹-Pd(II)L₂(R²) PdII_trans->Pd0 Product Indazole-Ar (R¹-R²) PdII_trans->Product Reductive Elimination R1X->PdII_complex Oxidative Addition Boronic Ar-B(OH)₂ (R²-B(OH)₂) Boronic->PdII_complex Transmetalation Base Base (e.g., K₂CO₃) Base->Boronic

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.).

  • Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring for completion by TLC or LC-MS.[8]

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under vacuum.

  • Purify the crude product by column chromatography or recrystallization.

CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(dppf)Cl₂K₂CO₃DME/H₂O80285-95[9]
PdCl₂(PPh₃)₂Cs₂CO₃Dioxane/EtOH/H₂O1001270-80[7][11]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1004>90
Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is a highly efficient method for forming a bond between an aryl halide and a terminal alkyne, creating conjugated systems important in materials science and as precursors for more complex heterocyclic structures.[12][13]

Causality Behind Reagent Choice:

  • Catalyst System: This reaction traditionally uses a dual-catalyst system. A palladium complex (e.g., PdCl₂(PPh₃)₂) catalyzes the main cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.[13][14] Copper-free conditions have also been developed, often requiring specialized ligands.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne, forming the reactive acetylide, and to neutralize the HBr generated during the reaction.[13][14]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_complex Indazole-Pd(II)L₂(Br) Pd0->PdII_complex Oxidative Addition Product Coupled Product PdII_complex->Product Reductive Elimination Indazole_Br->Pd0 Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Cu_Acetylide->PdII_complex Transmetalation Base Amine Base Base->Alkyne

Caption: Dual catalytic cycle mechanism of the Sonogashira coupling reaction.

Protocol 3: General Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[14]

  • Add an anhydrous solvent such as DMF or THF, followed by the amine base (e.g., Et₃N, 2.0-3.0 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction at room temperature or heat to 40-70 °C, monitoring for completion.[13][14]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst and amine salts.

  • Wash further with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of primary or secondary amines.[15][16] This is critical for introducing amine functionalities that often govern a drug's pharmacokinetic and pharmacodynamic properties.

Causality Behind Reagent Choice:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, RuPhos, or BrettPhos are designed to stabilize the palladium center and promote the difficult C-N reductive elimination step.[15] Pre-formed catalysts (precatalysts) are often used for better reproducibility.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine, making it a more effective nucleophile to attack the palladium complex.[15][17]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol 4: General Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the appropriate phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion: A Versatile Scaffold for Innovation

This compound stands out as a highly valuable and versatile building block for synthetic chemists. The bromine atom at the C4 position provides a reliable handle for introducing molecular complexity and diversity through robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide demonstrate its utility in forming key C-C and C-N bonds, enabling the rapid assembly of novel compounds. Its application in the synthesis of libraries for drug discovery and the development of new organic materials underscores its strategic importance in advancing chemical and pharmaceutical sciences.[1][18]

References

Navigating the Regioselectivity of N-Alkylation of Bromo-indazoles: A Detailed Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules. However, the inherent annular tautomerism of the indazole ring, existing as the more stable 1H- and the less stable 2H-tautomers, presents a significant challenge in achieving regioselective N-alkylation.[4][5] Direct alkylation often leads to a mixture of N1 and N2 substituted products, necessitating challenging and often costly separation processes.[4][5][6]

This comprehensive guide provides detailed, field-proven protocols for the selective N-alkylation of bromo-indazoles, a versatile intermediate in drug discovery. We will delve into the mechanistic underpinnings of regioselectivity, offering a rationale for experimental choices and providing robust, step-by-step procedures for achieving high yields of the desired N1 or N2 isomers.

The Decisive Factors: Understanding and Controlling Regioselectivity

The outcome of the N-alkylation of indazoles is a delicate interplay of steric hindrance, electronic effects, and reaction conditions. A thorough understanding of these factors is paramount for designing a successful and selective synthesis.

1. The Role of the Base and Solvent System: The choice of base and solvent is arguably the most critical factor in directing the alkylation to the desired nitrogen.

  • For N1-Selectivity: A combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a highly effective system for promoting N1-alkylation.[1][2][3][6][7] The prevailing hypothesis for this selectivity, particularly with indazoles bearing a C3-carboxylate group, is the formation of a sodium-chelated intermediate. This chelation between the sodium cation, the N2-nitrogen, and the carbonyl oxygen of the ester sterically hinders the approach of the electrophile to the N2 position, thus favoring alkylation at N1.[4][6] Another highly effective system for N1-alkylation involves using cesium carbonate (Cs₂CO₃) in dioxane , which is also believed to proceed through a chelation mechanism.[4][7]

  • For N2-Selectivity: Achieving high N2 selectivity often requires a different strategic approach. The Mitsunobu reaction , employing a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) with an alcohol as the alkylating agent, typically favors the formation of the N2-isomer.[4][7] This preference is attributed to the kinetic control of the reaction, where the less sterically hindered N2 atom is more readily attacked. Additionally, employing alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a promoter like trifluoromethanesulfonic acid or copper(II) triflate has been shown to be a general and highly selective method for N2-alkylation.[8]

  • Mixed Isomers: The use of weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers.[4][7][9] While less selective, this system can be useful if the resulting isomers are easily separable.

2. Electronic and Steric Effects of Indazole Substituents: The nature and position of substituents on the indazole ring significantly influence the regiochemical outcome.

  • Electron-withdrawing groups at the C3 position, such as esters or amides, have been shown to enhance N1-selectivity when using the NaH/THF system.[1][2]

  • Steric hindrance at the C7 position can favor N2-alkylation. For instance, indazoles with bulky substituents at C7 have shown excellent N2-regioselectivity.[1][2]

3. The Nature of the Alkylating Agent: The electrophile itself can also play a role. While a wide range of primary alkyl halides and tosylates are well-tolerated in N1-selective protocols[1][2], more specialized reagents are often employed for high N2-selectivity as seen in the Mitsunobu reaction and with trichloroacetimidates.[4][8]

Visualizing the Path to Selectivity

G cluster_n1 N1-Selective Pathway cluster_n2 N2-Selective Pathway Indazole_N1 Bromo-Indazole NaH_THF NaH in THF or Cs₂CO₃ in Dioxane Indazole_N1->NaH_THF Deprotonation Chelated_Intermediate Chelated Intermediate (Steric hindrance at N2) NaH_THF->Chelated_Intermediate Alkyl_Halide Alkyl Halide / Tosylate Chelated_Intermediate->Alkyl_Halide SN2 Attack at N1 N1_Product N1-Alkylated Bromo-Indazole Alkyl_Halide->N1_Product Indazole_N2 Bromo-Indazole Mitsunobu Mitsunobu Conditions (PPh₃, DEAD/DIAD, Alcohol) Indazole_N2->Mitsunobu Kinetic Attack at N2 N2_Product N2-Alkylated Bromo-Indazole Mitsunobu->N2_Product

Caption: Control pathways for the N-alkylation of bromo-indazoles.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Highly Regioselective N1-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is optimized for achieving high N1-regioselectivity, particularly for bromo-indazoles bearing a C3-carboxylate.[1][2][7]

Materials:

  • Bromo-indazole starting material (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (alkyl bromide or tosylate, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the bromo-indazole.

  • Add anhydrous THF to dissolve the starting material (target concentration ~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated bromo-indazole.

Protocol 2: Regioselective N2-Alkylation via the Mitsunobu Reaction

This protocol is designed to favor the formation of the N2-alkylated product.[4][7]

Materials:

  • Bromo-indazole starting material (1.0 equiv)

  • Triphenylphosphine (PPh₃) (2.0 equiv)

  • Desired alcohol (2.3 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.0 equiv)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the bromo-indazole, triphenylphosphine, and the alcohol in anhydrous THF (target concentration ~0.36 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the N2-alkylated bromo-indazole.

Method Typical Reagents Favored Isomer Key Advantages Considerations
NaH/THF NaH, Alkyl Halide/Tosylate, THFN1High N1-selectivity, especially with C3-esters.[1][2]Requires anhydrous conditions; NaH is pyrophoric.
Cs₂CO₃/Dioxane Cs₂CO₃, Alkyl Tosylate, DioxaneN1High N1-selectivity, good yields.[4]Dioxane is a suspected carcinogen.
Mitsunobu PPh₃, DEAD/DIAD, Alcohol, THFN2Good N2-selectivity.[2][4]Stoichiometric phosphine oxide byproduct can complicate purification.
K₂CO₃/DMF K₂CO₃, Alkyl Halide, DMFMixture of N1 & N2Operationally simple.[4][9]Low regioselectivity, often requiring chromatographic separation.[9]

Downstream Applications: Leveraging the Bromo-Indazole Handle

The bromine atom on the N-alkylated indazole serves as a versatile synthetic handle for further diversification through cross-coupling reactions, which are fundamental in modern drug discovery.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination N_Alkylated N-Alkylated Bromo-Indazole Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Pd_Catalyst_S Pd Catalyst (e.g., Pd(dppf)Cl₂) N_Alkylated->Pd_Catalyst_S C-C Bond Formation Amine Amine (R₂NH) Pd_Catalyst_B Pd Catalyst & Ligand N_Alkylated->Pd_Catalyst_B C-N Bond Formation Boronic_Acid->Pd_Catalyst_S Base_S Base (e.g., K₂CO₃, Cs₂CO₃) Aryl_Product C-Arylated Indazole Pd_Catalyst_S->Aryl_Product Amine->Pd_Catalyst_B Base_B Base (e.g., tBuONa) Amino_Product C-Aminated Indazole Pd_Catalyst_B->Amino_Product

Caption: Key cross-coupling reactions of N-alkylated bromo-indazoles.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. N-alkylated bromo-indazoles are excellent substrates for coupling with a wide range of aryl and heteroaryl boronic acids or esters.[10][11]

Typical Conditions:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a commonly used and effective catalyst.[10]

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed.[10][12]

  • Solvent: A mixture of dimethoxyethane (DME) or dioxane with water is often used.[10][12]

  • Temperature: Reactions are typically heated to around 80-90 °C.[10][12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a diverse array of amino-substituted indazoles.[13][14][15] This reaction couples the N-alkylated bromo-indazole with primary or secondary amines.

Typical Conditions:

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., dppf) are commonly used.[16]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (t-BuONa) is typically required.[16]

  • Solvent: Anhydrous toluene is a common solvent for this transformation.[16]

Conclusion

The regioselective N-alkylation of bromo-indazoles is a solvable challenge with the appropriate choice of reagents and reaction conditions. By understanding the underlying principles of steric and electronic control, researchers can confidently navigate the synthesis of either N1 or N2-alkylated indazoles. The protocols and insights provided herein serve as a robust starting point for the development of novel indazole-based therapeutics, enabling the efficient and predictable synthesis of these critical drug intermediates. The subsequent functionalization of the bromo-substituent via powerful cross-coupling reactions further underscores the immense value of these building blocks in modern drug discovery.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 4-Bromo-1,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole moiety is a privileged bicyclic heteroaromatic scaffold frequently incorporated into the core structures of potent and selective kinase inhibitors.[1][2] Its unique electronic properties and ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an attractive starting point for medicinal chemistry campaigns.[3][4] Kinases, such as p38 MAP kinase and Raf kinases, are pivotal regulators of cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[5][6] Consequently, the development of small molecule inhibitors targeting these enzymes is a major focus of modern drug discovery.

This application note details a proposed synthetic route for a novel p38 MAP kinase inhibitor, leveraging the unique substitution pattern of 4-Bromo-1,7-dimethyl-1H-indazole. The strategic placement of the bromine atom at the C4 position allows for the introduction of various aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7][8] The N1- and C7-methyl groups can provide improved metabolic stability and modulate the physicochemical properties and kinase selectivity profile of the final compound. While direct literature examples for this specific starting material are scarce, the protocols herein are built upon well-established methodologies for the functionalization of related indazole systems.[7][9]

Target Kinase Pathway: p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase pathway is a hallmark of many inflammatory diseases, including rheumatoid arthritis and psoriasis, as well as certain cancers. Inhibition of p38 kinase activity is therefore a promising therapeutic strategy.[10]

p38_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor Stress Stress Stress->Receptor MAP3K MAP3K Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors GeneExpression Gene Expression (Inflammatory Cytokines) MK2->GeneExpression TranscriptionFactors->GeneExpression synthesis_part1 start 4-Bromo-7-methyl-1H-indazole reagents NaH, DMF then CH3I start->reagents Step 1 product This compound reagents->product synthesis_part2 start This compound reagents Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 100 °C start->reagents Step 2 plus + plus->reagents Step 2 boronic_acid Pyridine-4-boronic acid boronic_acid->reagents Step 2 product 1,7-Dimethyl-4-(pyridin-4-yl)-1H-indazole reagents->product

References

Methods for Introducing Substituents to the Indazole Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, is a cornerstone scaffold in medicinal chemistry.[1][2][3] Its structural rigidity and ability to participate in various non-covalent interactions have cemented its status as a "privileged structure." This is evidenced by its presence in numerous clinically approved drugs, including the anti-cancer agents Niraparib and Pazopanib.[1][2] The biological activity of indazole-based compounds is profoundly influenced by the nature and position of substituents on the ring system. Consequently, the development of robust and regioselective methods for its functionalization is a critical endeavor in drug discovery.

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][4] This tautomerism presents a significant challenge in synthetic chemistry, particularly for N-functionalization, where reactions can yield a mixture of N1 and N2 substituted products.[4][5] C-H functionalization also requires careful control to achieve regioselectivity among the five available C-H bonds (C3, C4, C5, C6, and C7).

This guide provides a detailed overview of established and modern synthetic strategies for introducing substituents to the indazole ring. It is designed to serve as a practical resource, offering not just protocols but also the underlying mechanistic principles to empower researchers to make informed experimental choices.

Part 1: N-Functionalization of the Indazole Ring

The direct functionalization of the N-H bond is one of the most common transformations performed on the indazole core. The primary challenge is controlling the regioselectivity between the N1 and N2 positions. This selectivity is governed by a delicate interplay of factors including the base, solvent, electrophile, and reaction temperature, which can favor either kinetic or thermodynamic control.[5][6]

Causality of N1 vs. N2 Selectivity

Deprotonation of the indazole N-H with a strong base generates a delocalized indazolide anion. This anion has two nucleophilic centers, N1 and N2, which can be trapped by an electrophile.[5]

  • Kinetic Control: Under mildly acidic or certain neutral conditions, the lone pair on the N2 atom is often more sterically accessible, leading to the kinetically favored N2-substituted product.[5]

  • Thermodynamic Control: The 1H-tautomer is more stable than the 2H-tautomer. Therefore, under conditions that allow for equilibration (e.g., higher temperatures, specific solvent systems), the reaction will favor the thermodynamically more stable N1-substituted product.[5][6]

N_Alkylation

Protocol 1: Regioselective N1-Alkylation (Thermodynamic Control)

This protocol leverages conditions that favor the formation of the more stable N1-isomer. The use of sodium hydride in a non-polar aprotic solvent like tetrahydrofuran (THF) has been shown to provide excellent N1 selectivity, particularly with primary alkyl halides.[6]

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the indazole).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt is often observed as a precipitate.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the suspension.

  • Reaction: Stir the reaction mixture at room temperature overnight or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Substituent at C3 Alkylating Reagent Base/Solvent N1:N2 Ratio Reference
-CO₂MeBenzyl BromideNaH / THF>99:1[6]
-C(CH₃)₃Benzyl BromideNaH / THF>99:1[6]
-HBenzyl BromideNaH / THF95:5[6]
-NO₂ (at C7)Benzyl BromideNaH / THF4:96[6]
-HBenzyl BromideK₂CO₃ / DMF60:40[6]

Table 1: Influence of Substituents and Conditions on N-Alkylation Regioselectivity.

Protocol 2: Regioselective N2-Arylation (Buchwald-Hartwig Coupling)

While N-alkylation selectivity can be challenging, N-arylation often proceeds via transition-metal catalysis. The Buchwald-Hartwig amination is a powerful tool for this transformation. The choice of ligand and base is critical for achieving high yields.

Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the 5-bromo-1H-indazole (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Reagent Addition: Add anhydrous toluene (approx. 0.2 M) followed by cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the N-arylated indazole.[5]

Part 2: C-Functionalization of the Indazole Ring

Functionalization of the carbon framework of indazole is essential for modulating its properties. The C3 position is the most common site for substitution due to the electronic nature of the pyrazole ring.[7] However, methods for functionalizing the benzene portion (C4-C7) are also crucial for generating structural diversity.

Section 2.1: C3-Functionalization Strategies

The C3 position is the most acidic carbon proton in the indazole ring, making it susceptible to deprotonation and subsequent reaction with electrophiles. It is also a prime site for transition-metal-catalyzed C-H activation.[7][8]

C3_Functionalization

Halogenation at the C3 position provides a versatile synthetic handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions.[7] Iodination and bromination are the most common transformations.

A. C3-Iodination

  • Preparation: Dissolve the N-unprotected 1H-indazole (1.0 equiv) in dimethylformamide (DMF, approx. 0.5 M).

  • Base Addition: Add potassium hydroxide (KOH, 2.0 equiv) and stir the mixture at room temperature for 15 minutes.

  • Iodination: Add a solution of iodine (I₂, 1.5 equiv) in DMF dropwise.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

  • Extraction & Purification: Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the 3-iodoindazole.[7]

B. C3-Bromination

  • Preparation: Dissolve the 1H-indazole (1.0 equiv) in acetonitrile (MeCN, approx. 0.2 M).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Work-up & Purification: Remove the solvent under reduced pressure. The residue can be purified directly by column chromatography to yield the 3-bromoindazole.[7]

Direct C-H activation is a highly atom-economical strategy that avoids the pre-functionalization steps of halogenation or metalation.[8][9][10] This protocol is particularly effective for 2H-indazoles.

Methodology:

  • Preparation: In a pressure vessel, combine the 2H-indazole (1.0 equiv), aryl bromide (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.005 equiv), and potassium acetate (KOAc, 2.0 equiv).

  • Solvent: Add cyclopentyl methyl ether (CPME) as the solvent (approx. 0.3 M).

  • Reaction: Seal the vessel and heat the mixture to 130-140 °C for 18-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to afford the 3-aryl-2H-indazole.[11]

Method Key Features Advantages Disadvantages
Halogenation/Cross-Coupling Two-step process. Requires pre-functionalization.Broad scope of coupling partners. Reliable and well-established.Not atom-economical. Generates stoichiometric waste.
Direct C-H Activation One-step process. C-H bond is directly functionalized.High atom economy. Environmentally benign.[12]May require specific directing groups or N-substitution. Harsher conditions may be needed.
Metalation/Cross-Coupling Requires strong base (e.g., n-BuLi) for deprotonation.Good for introducing specific electrophiles.Requires cryogenic temperatures. Limited functional group tolerance.

Table 2: Comparison of Major C3-Functionalization Strategies.

Section 2.2: Functionalization at the Benzene Ring (C4-C7)

Substituting the carbocyclic part of the indazole ring typically relies on electrophilic aromatic substitution or modern directed C-H functionalization techniques. The pyrazole ring acts as a deactivating group, making electrophilic substitution challenging and often leading to mixtures of products.

A powerful strategy involves installing a directing group (DG) at the N1 or N2 position, which then guides a transition metal catalyst to selectively activate a specific C-H bond, typically at an ortho position (C7 for N1-substituted indazoles, C3 for N2-substituted indazoles).[8][10] For functionalization at C4, C5, or C6, one must often rely on classical methods starting from an already substituted aniline or by leveraging the electronic bias of existing substituents.

Directed_Activation

Conclusion

The functionalization of the indazole ring is a rich and evolving field, driven by the scaffold's immense value in drug discovery. Mastery over the regioselective introduction of substituents is key to unlocking its full potential. This guide has outlined robust and reproducible methods for both N- and C-functionalization. N-alkylation selectivity can be steered by careful choice of base and solvent to favor either kinetic or thermodynamic products. For C-functionalization, the C3 position is readily accessed through halogenation/cross-coupling sequences or, more elegantly, through direct C-H activation. Functionalization of the benzene ring remains more challenging but is achievable through directed C-H activation strategies. As synthetic methodology advances, particularly in areas like photocatalysis and electrochemistry, the toolkit for modifying this privileged scaffold will undoubtedly continue to expand.[13]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1,7-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges and improve the yield and purity of this important synthetic intermediate.

Synthetic Strategy Overview

The most prevalent and practical approach to synthesizing this compound involves the direct N-methylation of its precursor, 4-Bromo-7-methyl-1H-indazole. While seemingly straightforward, this reaction is complicated by the ambivalent nucleophilicity of the indazole ring's nitrogen atoms, often leading to a mixture of the desired N1-methylated product and the undesired N2-methylated isomer.

The primary challenge, therefore, is not the formation of the C-N bond itself, but controlling the reaction's regioselectivity to maximize the yield of the thermodynamically favored N1 isomer.

Synthetic_Pathway cluster_products Product Mixture SM 4-Bromo-7-methyl-1H-indazole Reagents CH₃I, Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetone) N1_Product This compound (Desired N1-Isomer) Reagents->N1_Product Major Product (Thermodynamic) N2_Product 4-Bromo-2,7-dimethyl-1H-indazole (Undesired N2-Isomer) Reagents->N2_Product Minor Product (Kinetic) Troubleshooting_Selectivity Start Low N1:N2 Ratio Detected CheckBase Analyze Base: Is it too strong (e.g., NaH)? Start->CheckBase CheckSolvent Analyze Solvent: Is it highly polar (e.g., DMF)? CheckBase->CheckSolvent No Sol_Base Action: Switch to milder base (e.g., K₂CO₃, Cs₂CO₃) CheckBase->Sol_Base Yes CheckTemp Analyze Temperature: Is it too high or too low? CheckSolvent->CheckTemp No Sol_Solvent Action: Use less polar solvent (e.g., Acetone, THF) CheckSolvent->Sol_Solvent Yes Sol_Temp Action: Optimize temperature (e.g., 40-60°C) and extend time CheckTemp->Sol_Temp

Technical Support Center: Purification of 4-Bromo-1,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-1,7-dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to specific experimental issues.

Introduction to the Purification Challenges

The synthesis of this compound, typically proceeding via N-methylation of 4-bromo-7-methyl-1H-indazole, presents a primary and significant purification hurdle: the formation of the undesired regioisomer, 4-bromo-2,7-dimethyl-2H-indazole. The alkylation of the indazole scaffold can occur at either the N1 or N2 position, often resulting in a mixture of products that can be challenging to separate due to their similar physical properties.[1][2] This guide will focus on strategies to effectively isolate the desired N1-isomer and address other common purification issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction has produced a mixture of isomers. How can I confirm the presence of the N1 and N2 isomers?

Answer:

The most definitive method for identifying and distinguishing between the N1 and N2 alkylated indazole isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for unambiguous assignment.[1][2]

  • Key Differentiating Features in NMR:

    • HMBC (¹H-¹³C): In the N1-isomer (this compound), you will observe a correlation between the protons of the N1-methyl group and the C7a carbon of the indazole ring. Conversely, for the N2-isomer, the N2-methyl protons will show a correlation to the C3 carbon.[2]

    • NOESY: This technique can reveal through-space proximity between the N-methyl protons and the protons on the benzene ring, which will differ between the two isomers.

    • Chemical Shifts: The chemical shifts of the protons on the indazole ring and the N-methyl group will be distinct for each isomer. For instance, in the related 4-bromo-1-methyl-1H-indazole, the N1-methyl protons appear at a different chemical shift than the N2-methyl protons of the isomeric byproduct.[3]

A summary of expected NMR correlations for isomer identification is provided below:

NMR TechniqueThis compound (N1-isomer)4-Bromo-2,7-dimethyl-2H-indazole (N2-isomer)
¹H-¹³C HMBC Correlation between N1-CH₃ protons and C7aCorrelation between N2-CH₃ protons and C3
NOESY Potential NOE between N1-CH₃ protons and H-7 protonDifferent spatial correlations expected
FAQ 2: I am struggling to separate the N1 and N2 isomers of this compound by column chromatography. What conditions should I try?

Answer:

Separating N1 and N2 indazole isomers by silica gel chromatography is a common challenge due to their often similar polarities. However, with careful optimization of the mobile phase, a successful separation is achievable.

Troubleshooting Workflow for Isomer Separation by Column Chromatography

G start Crude mixture of N1 and N2 isomers tlc Run TLC with various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc check_sep Is there good separation (ΔRf > 0.1)? tlc->check_sep run_column Perform flash column chromatography with the optimized solvent system. check_sep->run_column Yes adjust_polarity Adjust solvent polarity. Try adding a small amount of a more polar solvent (e.g., MeOH in DCM) or a less polar one. check_sep->adjust_polarity No yes Yes no No end_node Pure Isomers run_column->end_node adjust_polarity->tlc Re-run TLC change_system Try a different solvent system. (e.g., Toluene/Acetone, or add modifiers like triethylamine for basic compounds). adjust_polarity->change_system change_system->tlc Re-run TLC

Caption: Decision workflow for optimizing column chromatography.

Recommended Starting Conditions for Column Chromatography:

Stationary PhaseRecommended Eluent Systems (Gradient or Isocratic)Key Considerations
Silica Gel 1. Petroleum Ether / Ethyl Acetate (PE/EtOAc): Start with a low polarity mixture (e.g., 10:1) and gradually increase the proportion of ethyl acetate.[3] 2. Dichloromethane (DCM) / Methanol (MeOH): A gradient of 0-5% MeOH in DCM can be effective. 3. Cyclohexane / Ethyl Acetate: This is another common non-polar/polar solvent system.[3]The N1 isomer is generally less polar and will elute before the N2 isomer. Monitor fractions carefully by TLC.
FAQ 3: Column chromatography is not practical for my scale. Can I purify this compound by recrystallization?

Answer:

Yes, recrystallization can be an excellent and scalable alternative to chromatography for purifying indazole isomers, provided a suitable solvent system can be identified. The key is to find a solvent or solvent mixture where the desired N1 isomer and the undesired N2 isomer exhibit different solubilities.

Experimental Protocol: Two-Solvent Recrystallization

This method is often effective when a single ideal solvent cannot be found. It utilizes a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude isomeric mixture in the minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol, acetone, or tetrahydrofuran).

  • Addition of Anti-Solvent: While the solution is still hot, add a less polar anti-solvent (e.g., water or heptane) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Recommended Solvent Systems for Recrystallization of Indazole Isomers:

"Solvent" (Good Solubility)"Anti-Solvent" (Poor Solubility)
EthanolWater
AcetoneWater
Tetrahydrofuran (THF)Water
TolueneHeptane
FAQ 4: My product is pure by TLC and ¹H NMR, but the yield is low. What are the common causes of low yield and how can I improve it?

Answer:

Low yields can stem from several factors, from the reaction conditions to the work-up and purification procedures.

Troubleshooting Low Yields:

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. If not, consider increasing the reaction time, temperature, or the equivalents of the methylating agent.
Suboptimal Reaction Conditions The ratio of N1 to N2 isomers is highly dependent on the base and solvent used. For a higher yield of the desired N1-isomer, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF.[2] Weaker bases like potassium carbonate in DMF can lead to significant formation of the N2-isomer.[3]
Product Loss During Work-up Ensure complete extraction of the product from the aqueous phase during work-up by using an appropriate organic solvent and performing multiple extractions. Back-extraction of the aqueous layers can help recover any dissolved product.
Product Decomposition While indazoles are generally stable, they can be sensitive to strong acidic or basic conditions, especially at elevated temperatures. Ensure that the work-up and purification conditions are as mild as possible.
Co-elution During Chromatography If the isomers are not well-separated on the column, a significant portion of the desired product may be discarded with mixed fractions. Re-optimize the chromatography as described in FAQ 2.
FAQ 5: How can I assess the purity of my final product and quantify any residual isomeric impurity?

Answer:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing the purity of your final product and quantifying trace impurities.

General Guidelines for Analytical Method Development:

TechniqueColumn RecommendationMobile Phase / Carrier GasDetection
HPLC (Reversed-Phase) C18 or Phenyl-Hexyl columnA gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid)UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm)
GC-MS A non-polar or medium-polarity capillary column (e.g., DB-5MS or equivalent)HeliumMass Spectrometry (Electron Ionization - EI)

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of your purified this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of around 0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

  • Analysis: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks.

Summary of Key Purification Challenges and Solutions

Caption: Overview of challenges, solutions, and analysis in purification.

References

Technical Support Center: Synthesis of Dimethylated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dimethylated indazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole methylation and troubleshoot common side reactions. The following guides provide in-depth explanations, field-proven protocols, and diagnostic advice to help you achieve your desired product with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is the methylation of indazoles often unselective, yielding a mixture of N1 and N2 isomers?

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to a potential mixture of regioisomers upon alkylation.[1] The regiochemical outcome is a delicate balance between kinetic and thermodynamic control, which is highly sensitive to reaction conditions.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, making the N1-methylated product the thermodynamically favored isomer.[1][3] Conversely, the N2 position can be more sterically accessible and, in some cases, more nucleophilic, leading to the kinetically favored N2-methylated product.[1]

Q2: What are the primary factors that influence the N1/N2 ratio in indazole methylation?

The key factors that dictate the regioselectivity of indazole methylation are:

  • Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents tend to favor the thermodynamic N1-isomer.[1][3] Weaker bases like potassium carbonate (K₂CO₃) may lead to mixtures of isomers.[4][5]

  • Solvent: The solvent plays a significant role. Aprotic solvents like tetrahydrofuran (THF) are commonly used with strong bases for N1-selectivity.[3] Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used with weaker bases and can result in mixed or N2-selective outcomes.[4][5]

  • Methylating Agent: The nature of the methylating agent can influence the product distribution.[2] For instance, using methyl iodide may result in different selectivity compared to dimethyl sulfate or methyl 2,2,2-trichloroacetimidate.[2]

  • Substituents: The electronic and steric effects of substituents on the indazole ring can dramatically influence the N1/N2 ratio.[3][6] For example, a bulky substituent at the C7 position can sterically hinder the N1 position, thereby promoting N2-methylation.[5]

Q3: Besides N1/N2 isomerism, what other side reactions can occur during the synthesis of dimethylated indazoles?

While the formation of N1/N2 isomers is the most common issue, other side reactions can include:

  • Over-methylation: The formation of a quaternary indazolium salt can occur if an excess of the methylating agent is used or if the reaction conditions are too harsh.[2]

  • C-alkylation: Although less common, the indazolide anion can potentially react through a carbon atom of the pyrazole ring, leading to C-methylated byproducts.[7]

  • Decomposition of the Alkylating Agent: Some methylating agents can be unstable under basic conditions and may decompose, leading to low yields and impurities.[7]

Troubleshooting Guides

Issue 1: Poor N1/N2 Selectivity in Monomethylation

Symptoms:

  • ¹H NMR or LC-MS analysis of the crude reaction mixture shows two major products with similar mass.

  • Difficulty in purifying the desired product by column chromatography due to close polarity of the isomers.[8]

Potential Causes and Solutions:

CauseScientific RationaleRecommended Solution
Suboptimal Base/Solvent Combination The interplay between the base and solvent determines whether the reaction is under kinetic or thermodynamic control. For N1-selectivity (thermodynamic product), conditions that allow for equilibration are necessary.[1][3] For N2-selectivity (kinetic product), milder conditions are often favored.[1]For N1-selectivity: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[1][3] For N2-selectivity: Consider using milder conditions, such as trifluoromethanesulfonic acid (TfOH) with diazo compounds, which has been shown to be highly N2-selective.[9] Alternatively, specific substituents on the indazole ring can direct methylation to the N2 position.[3]
Inappropriate Methylating Agent Different methylating agents have varying reactivities and can influence the regioselectivity.[2]If poor selectivity is observed with methyl iodide, consider switching to dimethyl sulfate or methyl 2,2,2-trichloroacetimidate under acidic conditions for potentially higher N2 selectivity.[2][10]
Reaction Temperature and Time Running the reaction at a higher temperature for a longer duration may allow for equilibration to the more stable N1-isomer.[7]To favor the thermodynamic N1-product, consider increasing the reaction temperature and monitoring the reaction over time to observe any changes in the isomer ratio.

Diagnostics:

Unambiguous identification of N1 and N2 isomers is crucial. This can be achieved using a combination of spectroscopic techniques:[11][12]

  • ¹H NMR: The chemical shift of the H-3 proton is a key indicator. In 2H-indazoles (N2-substituted), the H-3 proton is typically more deshielded and appears at a higher chemical shift compared to 1H-indazoles (N1-substituted).[11]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3, C7, and C7a, are significantly different between the N1 and N2 isomers, allowing for unequivocal assignment.[12][13]

  • HMBC/NOE: Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are powerful tools. For an N1-substituted indazole, a correlation is expected between the methyl protons and the C7a carbon. For an N2-substituted isomer, a correlation to the C3 carbon should be observed.[7]

Issue 2: Formation of Over-Methylation Byproducts

Symptoms:

  • Mass spectrometry analysis reveals a peak corresponding to the mass of the starting material plus two methyl groups and a counterion (e.g., iodide).

  • The appearance of a highly polar spot on the TLC plate that may streak.

  • The ¹H NMR spectrum of the crude product shows a downfield shift for the N-methyl protons and aromatic protons compared to the desired monomethylated product.

Potential Causes and Solutions:

CauseScientific RationaleRecommended Solution
Excess Methylating Agent Using a large excess of the methylating agent can drive the reaction towards the formation of the thermodynamically stable quaternary indazolium salt.[2]Carefully control the stoichiometry of the methylating agent. Use 1.05-1.1 equivalents relative to the indazole starting material.
High Reaction Temperature or Prolonged Reaction Time Harsher reaction conditions can provide the necessary energy to overcome the activation barrier for the second methylation step.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
High Reactivity of the Methylating Agent Highly reactive methylating agents like trimethyloxonium tetrafluoroborate (Meerwein's reagent) can increase the likelihood of over-methylation if not used judiciously.[14]If over-methylation is a persistent issue, consider using a less reactive methylating agent.

Workflow for Troubleshooting Over-Methylation:

Caption: Troubleshooting workflow for over-methylation.

Issue 3: Unexpected C-Methylation

Symptoms:

  • Mass spectrometry shows a product with the expected mass of a monomethylated indazole, but the NMR spectrum is inconsistent with either the N1 or N2 isomer.

  • ¹H NMR may show the retention of the N-H proton signal, along with the appearance of a methyl singlet and a change in the aromatic proton splitting patterns.

Potential Causes and Solutions:

CauseScientific RationaleRecommended Solution
Highly Basic Conditions While the N-H proton is the most acidic, under strongly basic conditions, deprotonation of a C-H bond on the pyrazole ring can occur, leading to a carbon-based nucleophile.[7]Use the minimum amount of base required to deprotonate the N-H of the indazole. Avoid excessively strong bases if C-methylation is observed.
Activated Indazole Ring Electron-donating groups on the indazole ring can increase the electron density of the carbon atoms, making them more susceptible to electrophilic attack.For electron-rich indazoles, consider using milder reaction conditions (lower temperature, less reactive base) to minimize C-methylation.

Diagnostic Pathway for C-Methylation:

C_Methylation_Diagnostics start Unexpected Isomer by MS nmr_analysis ¹H & ¹³C NMR Analysis Check for N-H proton signal Analyze aromatic region splitting Look for CH₃ singlet start->nmr_analysis hmbc_analysis HMBC Experiment Correlate CH₃ protons to ring carbons No correlation to N1 or N2 expected carbons nmr_analysis:f1->hmbc_analysis N-H Present conclusion C-Methylation Confirmed hmbc_analysis:f1->conclusion Correlation to C-atom

Caption: Diagnostic pathway to confirm C-methylation.

Experimental Protocols

Protocol 1: N1-Selective Methylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position.[1][3]

  • To a stirred solution of the desired 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N2-Selective Methylation (Kinetic Control Example)

Achieving high N2-selectivity often requires specific reagents and conditions that favor kinetic control.[9] The following is a general example based on literature reports.

  • To a solution of the 1H-indazole (1.0 equiv) in a suitable solvent (e.g., dioxane), add trifluoromethanesulfonic acid (TfOH, catalytic amount).

  • Add a solution of a diazo compound (e.g., diazomethane or a derivative, 1.1 equiv) in a suitable solvent dropwise at a controlled temperature (e.g., 0 °C).

  • Stir the reaction at the specified temperature until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.

  • Purify the product as required.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-1,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Bromo-1,7-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into overcoming common challenges in the synthesis of this important building block. Our approach is rooted in explaining the "why" behind each experimental choice, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and logical synthetic strategy for preparing this compound?

The most direct and widely adopted strategy involves a two-step sequence starting from the commercially available 4-Bromo-7-methyl-1H-indazole:

  • Deprotonation: The acidic N-H proton of the indazole ring is removed by a suitable base to form an indazolide anion.

  • N-Methylation: The resulting anion is then alkylated with a methylating agent.

The primary challenge in this synthesis is controlling the regioselectivity of the methylation step. Indazoles can be alkylated at either the N1 or N2 position, leading to a mixture of isomers. For this specific target, the goal is to maximize the formation of the N1-methylated product.

Synthesis_Workflow SM 4-Bromo-7-methyl-1H-indazole Intermediate Indazolide Anion SM->Intermediate Deprotonation Base Base (e.g., NaH, K2CO3) MethylatingAgent Methylating Agent (e.g., CH3I) Solvent Solvent (e.g., THF, DMF) Product This compound (Desired N1 Isomer) Intermediate->Product N1-Alkylation SideProduct 4-Bromo-2,7-dimethyl-2H-indazole (Undesired N2 Isomer) Intermediate->SideProduct N2-Alkylation Purification Purification (Column Chromatography) Product->Purification SideProduct->Purification

Caption: General synthetic workflow for this compound.

Q2: My N-methylation reaction is giving a low yield and a difficult-to-separate mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N1 product?

This is the most critical question for this synthesis. Achieving high N1 regioselectivity is a known challenge in indazole chemistry.[1][2] The outcome is a delicate balance of steric effects, electronic effects, and reaction conditions (base, solvent, and counter-ion).

Causality Behind N1/N2 Selectivity: The indazolide anion has two nucleophilic nitrogen atoms. The N1 position is generally considered the thermodynamic site of alkylation, leading to the more stable product, while the N2 position is often the kinetic site.[2]

  • Steric Hindrance: The existing methyl group at the C7 position provides significant steric hindrance around the N1 position. However, the reaction proceeds through a planar anionic intermediate, and the approach of the electrophile is key.

  • Base and Solvent System: This is the most crucial factor to control. The choice of base and solvent dictates the nature of the indazolide salt and the solvation of the ions, which heavily influences the reaction site.

Recommendations for Optimizing N1-Selectivity:

A combination of a strong, non-nucleophilic hydride base in a less polar, aprotic solvent is highly recommended for maximizing N1-alkylation.[1][3]

  • Optimal System: Sodium hydride (NaH) in Tetrahydrofuran (THF). This combination promotes the formation of a sodium indazolide salt. It is postulated that the Na⁺ cation may coordinate with the N2 atom, effectively blocking it and directing the incoming methylating agent to the N1 position.[3][4]

  • Alternative Systems: Using common carbonate bases like Potassium Carbonate (K₂CO₃) in polar aprotic solvents like DMF or Acetone often leads to poor selectivity, yielding significant amounts of the N2 isomer.[5] While simple to perform, this method is not recommended when high N1 purity is required.

The table below summarizes the expected outcomes based on different reaction conditions.

BaseSolventMethylating AgentPredominant IsomerRationale & Trustworthiness
NaH THF Iodomethane (CH₃I)N1 (>95%) Highly Recommended. This system is reported to give excellent N1 selectivity for a wide range of indazoles. The low polarity of THF and the coordinating ability of Na⁺ favor N1 attack.[1][2]
K₂CO₃DMFIodomethane (CH₃I)Mixture (N1/N2) Not Recommended for Selectivity. This common system often results in mixtures. DMF is a highly polar solvent that promotes the formation of "naked" anions, leading to less selective, kinetically driven N2 alkylation.[5]
Cs₂CO₃AcetonitrileIodomethane (CH₃I)Mixture (often N2 favored) Not Recommended. The large, soft Cesium cation (Cs⁺) does not coordinate as strongly to N2, often leading to kinetic N2 products.
Q3: I'm seeing incomplete conversion of my starting material. What factors should I investigate?

Incomplete conversion is typically traced back to issues with the deprotonation step or the activity of the methylating agent.

Troubleshooting Steps:

  • Base Quality and Stoichiometry:

    • Sodium Hydride (NaH): NaH is often sold as a dispersion in mineral oil. Ensure you are using an excess (typically 1.2-1.5 equivalents) and that the NaH is fresh. Older NaH can have a coating of inactive sodium hydroxide. If necessary, wash the NaH with dry hexanes before use to remove the oil.

    • Potassium Carbonate (K₂CO₃): Ensure the K₂CO₃ is finely powdered and thoroughly dried before use. Water is detrimental to the reaction.

  • Solvent Anhydrousness: The reaction is highly sensitive to moisture. Use freshly distilled, anhydrous solvents. Water will quench the base (especially NaH) and the indazolide anion, halting the reaction.

  • Reaction Temperature and Time:

    • Deprotonation (with NaH): This step is often performed at 0 °C to room temperature. Ensure sufficient time for hydrogen gas evolution to cease, indicating complete formation of the anion (typically 30-60 minutes).

    • Alkylation: The addition of the methylating agent (e.g., iodomethane) can be done at 0 °C and then allowed to warm to room temperature. The reaction may require several hours to reach completion. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Methylating Agent Quality: Use a fresh bottle of the methylating agent. Iodomethane, for example, can degrade over time.

Troubleshooting_Yield Start Low Yield or Incomplete Conversion Q1 Is the Base Active & in Excess? Start->Q1 Sol1 Use fresh, high-purity base. Use 1.2-1.5 equivalents. Wash NaH if necessary. Q1->Sol1 No Q2 Is the Solvent Anhydrous? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use freshly distilled, anhydrous solvent. Q2->Sol2 No Q3 Are Temp/Time Conditions Optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Allow sufficient time for deprotonation. Monitor reaction progress via TLC/LC-MS. Q3->Sol3 No Q4 Is the Methylating Agent Fresh? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Use a fresh bottle of methylating agent. Q4->Sol4 No A4_No No

Caption: Decision tree for troubleshooting low reaction yield.

Q4: How can I reliably distinguish between the N1-methyl and N2-methyl isomers for product characterization?

Unequivocal characterization is essential. The two isomers have distinct spectroscopic signatures.

  • ¹H NMR Spectroscopy: The chemical shift of the N-CH₃ protons is a key indicator. Typically, the N1-methyl protons appear slightly more upfield compared to the N2-methyl protons. More definitively, the chemical shifts of the aromatic protons will differ significantly due to the different electronic environments in the 1H- and 2H-indazole systems.

  • 2D NMR (HMBC/NOE): For absolute confirmation, 2D NMR techniques are the gold standard.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the N-methyl protons and the carbon atoms of the indazole ring. A correlation between the N-CH₃ protons and C7a or C3 is indicative of the N1 isomer.

    • NOE (Nuclear Overhauser Effect): An NOE correlation between the N-methyl protons and the C7-methyl protons would strongly suggest the N1 isomer due to their spatial proximity.

Experimental Protocols

Optimized Protocol for N1-Selective Methylation

This protocol is designed to maximize the yield of the desired this compound isomer.

Materials:

  • 4-Bromo-7-methyl-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 4-Bromo-7-methyl-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 10 mL per 1 g of starting material) to the flask via cannula.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise.

    • CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes, or until gas evolution ceases. The solution may become a slurry.

  • Methylation: Cool the mixture back down to 0 °C. Add iodomethane (1.1 eq) dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution stops.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to separate the desired N1-isomer from any minor N2-isomer and other impurities.

References

Technical Support Center: A Troubleshooting Guide for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common complexities and challenges encountered during the synthesis of the indazole scaffold. Indazoles are recognized as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis can be fraught with challenges, most notably controlling regioselectivity and minimizing side-product formation.[1][4][5]

This guide provides field-proven insights and solutions in a direct question-and-answer format, explaining not just the steps to take but the chemical reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental tautomeric forms of indazole, and which is the most stable?

A1: Indazole primarily exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the much rarer 3H-indazole. The 1H-indazole tautomer is generally the most thermodynamically stable due to its benzenoid aromatic system.[1][2][6] Consequently, many synthetic strategies are optimized to favor its formation.

Q2: How can I reliably distinguish between the 1H- and 2H-indazole isomers in my reaction mixture?

A2: Spectroscopic and chromatographic methods are essential for differentiation.

  • NMR Spectroscopy: ¹H NMR is highly diagnostic. The proton at the C3 position of a 2H-indazole is typically shifted significantly downfield compared to the corresponding proton in a 1H-isomer. ¹³C and ¹⁵N NMR can also provide clear, distinguishable signals.[7]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can often effectively separate the two isomers, which may also exhibit distinct UV-Vis spectra, aiding in their identification and quantification.[7]

Q3: What are the most common challenges I should anticipate when synthesizing indazole derivatives?

A3: The primary challenges revolve around three areas:

  • Regioselectivity: Controlling substitution at the N-1 versus the N-2 position is the most frequent and significant hurdle, especially during alkylation or arylation reactions.[4][8]

  • Side Product Formation: The formation of undesired side products, such as indazolones, uncyclized hydrazone intermediates, or dimers, can complicate purification and reduce yields.[1][7]

  • Reaction Conditions: Some classical methods require harsh conditions, such as high temperatures or the use of hazardous reagents, which can limit substrate scope and pose scale-up challenges.[1][9]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a diagnosis of probable causes and a clear protocol for resolution.

Issue 1: Low or No Yield of the Desired Indazole Product

You've run your reaction, but the TLC plate is messy, and after work-up, the yield is minimal.

  • Probable Cause A: Poor Quality of Starting Materials or Reagents

    • Expert Insight: The success of a reaction is fundamentally dependent on the purity of its components. Hydrazines can oxidize upon storage, and organometallic reagents can degrade with exposure to air or moisture.

    • Solution:

      • Verify the purity of your starting materials via NMR or LC-MS before starting the reaction.

      • Use freshly opened or purified reagents whenever possible, especially for sensitive compounds like hydrazines and phosphines.

      • Ensure solvents are anhydrous, particularly for reactions employing strong bases like NaH or moisture-sensitive catalysts.

  • Probable Cause B: Incomplete Reaction or Slow Kinetics

    • Expert Insight: Indazole cyclization steps can sometimes be sluggish, leading to a mixture of starting material, intermediates, and product.

    • Solution:

      • Monitor the Reaction: Track the reaction's progress using TLC or LC-MS at regular intervals (e.g., every hour). If the reaction stalls, it indicates a need for intervention.

      • Increase Reaction Time: Allow the reaction to run for a longer duration (e.g., 24 hours) to ensure it has reached completion.

      • Adjust Temperature: Cautiously increase the reaction temperature in small increments (e.g., 10-20 °C). Be aware that higher temperatures can sometimes promote side reactions.[7]

  • Probable Cause C: Suboptimal Reaction Conditions

    • Expert Insight: The choice of solvent, base, or catalyst is critical and highly specific to the chosen synthetic route. There is no "one-size-fits-all" condition.

    • Solution:

      • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect reaction rates. If a reaction is failing in a non-polar solvent like toluene, consider switching to a more polar aprotic solvent like DMF, DMSO, or NMP.

      • Base/Catalyst Optimization: The strength and nature of the base or catalyst are paramount. For instance, in an Ullmann-type cyclization, high-throughput screening of different copper sources and ligands can rapidly identify optimal conditions.[10]

General Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Verify Purity of Starting Materials & Reagents start->check_sm monitor Monitor Reaction by TLC/LC-MS check_sm->monitor incomplete Is Reaction Incomplete? monitor->incomplete optimize_cond Optimize Conditions: - Temperature - Time incomplete->optimize_cond Yes screen Screen Solvents, Bases, or Catalysts incomplete->screen No success Improved Yield optimize_cond->success degradation Check for Product Degradation during Work-up screen->degradation No Improvement screen->success fail Re-evaluate Synthetic Route degradation->fail

Caption: Workflow for diagnosing and resolving low-yield issues.

Issue 2: Poor Regioselectivity - Formation of the Undesired 2H-Indazole Isomer

This is the most common challenge in indazole chemistry, particularly during N-alkylation or N-arylation steps. The formation of the undesired 2H-isomer complicates purification and reduces the yield of the target 1H-indazole.

  • Expert Insight: The regioselectivity of N-functionalization is governed by a delicate balance between kinetic and thermodynamic control. The indazole anion is an ambident nucleophile. Attack at the N2 position is often kinetically favored as it is more sterically accessible, while the N1-substituted product is typically the more thermodynamically stable isomer.[4][8] Your goal is to establish conditions that favor the formation of the desired product.

  • Solution A: Strategic Choice of Base and Solvent

    • Causality: A strong, non-coordinating base will fully deprotonate the indazole, creating a "free" anion. In a polar aprotic solvent (e.g., DMF, THF), this anion has a higher charge density on the N1 atom, favoring attack at this position to form the more stable product.

    • Protocol: Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. This combination strongly favors the formation of the N1-alkylated product.[7] In contrast, using weaker bases like K₂CO₃ in polar protic solvents can lead to mixtures.

  • Solution B: Temperature and Reaction Time

    • Causality: Higher temperatures can allow for the kinetically formed N2-isomer to revert to the indazole anion and then rearrange to the more thermodynamically stable N1-isomer.

    • Protocol: If you observe a mixture of isomers, try heating the reaction for an extended period to facilitate equilibration to the N1 product. This is only effective if the isomerization is reversible under the reaction conditions.

  • Solution C: Nature of the Electrophile

    • Causality: Sterically bulky electrophiles (e.g., an isopropyl or t-butyl group) will preferentially react at the less sterically hindered N1 position, even under conditions that might otherwise favor the N2 product.

    • Protocol: While you often cannot change your target molecule, be aware that larger alkylating or acylating agents tend to provide better N1 selectivity.

Data Table: Optimizing N1 vs. N2 Selectivity in Alkylation
ParameterCondition Favoring N1 (Thermodynamic)Condition Favoring N2 (Kinetic)Rationale
Base Strong, non-nucleophilic (e.g., NaH, LiHMDS)Weaker, coordinating (e.g., K₂CO₃, Cs₂CO₃)Strong bases create a free anion favoring the thermodynamic site.
Solvent Polar Aprotic (e.g., DMF, THF, DMSO)Polar Protic (e.g., EtOH) or Non-polarPolar aprotic solvents solvate the cation, not the anion, increasing N1 nucleophilicity.
Temperature Higher / ElevatedLower (e.g., 0 °C to RT)Higher temperatures allow for equilibration to the more stable N1 product.
Counter-ion Small (e.g., Li⁺, Na⁺)Large (e.g., K⁺, Cs⁺)Smaller cations coordinate more tightly to N1, directing electrophiles away.

Decision Pathway for Regioselectivity

G cluster_0 N1 (Thermodynamic) Path cluster_1 N2 (Kinetic) Path start Mixture of N1/N2 Isomers Observed base_check Analyze Base & Solvent System start->base_check is_strong_base Using Strong Base (NaH) & Aprotic Solvent (DMF)? base_check->is_strong_base temp_check Analyze Temperature is_strong_base->temp_check Yes use_strong_base Action: Use NaH in DMF is_strong_base->use_strong_base No use_weak_base Action: Use K2CO3 in MeCN is_strong_base->use_weak_base If N2 is Target is_high_temp Is Temperature Elevated? temp_check->is_high_temp result_N1 High N1 Selectivity Achieved is_high_temp->result_N1 Yes increase_temp Action: Increase Temperature & Reaction Time is_high_temp->increase_temp No result_N2 High N2 Selectivity (If Desired) use_strong_base->result_N1 increase_temp->result_N1 decrease_temp Action: Decrease Temperature use_weak_base->decrease_temp decrease_temp->result_N2

Caption: Decision-making workflow for optimizing N1 vs. N2 regioselectivity.

Issue 3: Persistent Hydrazone Impurity After Reaction

Your final product is contaminated with the uncyclized hydrazone intermediate, which is difficult to remove.

  • Expert Insight: This is a classic case of incomplete cyclization. The formation of the hydrazone is often fast, but the subsequent intramolecular ring-closure can be the rate-limiting step.

  • Solution A: Drive the Cyclization with Catalysis

    • Causality: The cyclization step in many indazole syntheses, such as those starting from 2-bromobenzaldehydes, is often promoted by an acid or a transition metal catalyst.[1][11]

    • Protocol: Add a suitable catalyst to drive the reaction. For example, in a palladium-catalyzed cross-coupling followed by cyclization, ensure the catalyst loading is sufficient and the reaction is heated for an adequate time.[1] In other cases, a catalytic amount of a strong acid like p-TsOH can facilitate the ring closure.[1]

  • Solution B: Water Removal

    • Causality: The cyclization of a hydrazone to an indazole is a condensation reaction that releases a molecule of water. According to Le Châtelier's principle, removing water from the reaction mixture will drive the equilibrium toward the product.

    • Protocol: Perform the reaction in a suitable solvent (e.g., toluene) equipped with a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, adding activated molecular sieves (3Å or 4Å) to the reaction flask can effectively sequester water.[7]

Validated Experimental Protocols

Protocol 1: Jacobsen-Type Synthesis of 1H-Indazole from o-Toluidine

This classical method is robust but requires careful temperature control during the nitrosation step.[12][13]

  • Acetylation: In a flask equipped with a stirrer and thermometer, dissolve o-toluidine (1 eq.) in a mixture of glacial acetic acid and acetic anhydride. Cool the solution in an ice bath.

  • Nitrosation: Slowly introduce nitrous gases (generated from sodium nitrite and acid) or add a solution of sodium nitrite in water dropwise, ensuring the internal temperature is maintained between 1-5 °C. Vigorous stirring is essential.

  • Cyclization: Once the nitrosation is complete (as indicated by a starch-iodide paper test), the reaction mixture is warmed carefully. The intermediate decomposes and cyclizes to form 1H-indazole. This step can be exothermic.

  • Work-up and Purification: The reaction is quenched with water and neutralized with a base (e.g., NaOH). The crude product is extracted with an organic solvent (e.g., dichloromethane). The product is then purified by vacuum distillation or recrystallization from a suitable solvent.

Protocol 2: Davis-Beirut Synthesis of 2-Aryl-2H-indazoles

This reaction provides excellent access to 2H-indazoles via a key nitroso intermediate.[5][14]

  • Reaction Setup: To a solution of an o-nitrobenzaldehyde (1 eq.) and a primary amine (1.1 eq.) in methanol, add a catalytic amount of acetic acid.

  • Iminonitroso Intermediate Formation: The reaction proceeds via the formation of an o-nitrosobenzylidine imine intermediate. This is the N-N bond-forming step. The reaction can be run under mild alkaline conditions or, in some cases, promoted by photolysis.[5][14]

  • Cyclization: The intermediate rapidly undergoes a 6π-electrocyclization followed by dehydration to yield the 2H-indazole product.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with brine, and dried. The crude product is purified by column chromatography on silica gel.

References

Technical Support Center: Strategic Control of Indazole Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with indazole scaffolds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of indazole bromination and minimize the formation of unwanted byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles.

Problem 1: Low Yield of the Desired Mono-Brominated Indazole

Q: My reaction is resulting in a low yield of the desired mono-brominated product, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

A: A low yield of the mono-brominated product with unreacted starting material typically points to three main issues: insufficient reactivity of the brominating agent, suboptimal reaction conditions, or a short reaction time.

Causality and Remediation:

  • Insufficient Brominating Agent: Ensure you are using at least one full equivalent of your brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine). For less reactive indazoles, a slight excess (1.0 to 1.3 equivalents) can drive the reaction to completion.[1] However, be cautious as a large excess can lead to over-bromination.

  • Reaction Temperature: Some bromination reactions require specific temperature ranges to proceed at an optimal rate. If the temperature is too low, the reaction may be sluggish. Consider a modest increase in temperature, while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid byproduct formation.[2]

  • Reaction Time: Ensure the reaction has been allowed to run to completion. Monitor the disappearance of the starting material using an appropriate analytical technique.

  • Solvent Choice: The solvent can significantly impact the solubility of the reagents and the reaction rate. Solvents like acetic acid, chloroform, and DMF are commonly used.[1][3] For instance, a synthesis of 3-bromo-5-nitro-1H-indazole specifies DMF as the solvent.[3]

Problem 2: Formation of Multiple Brominated Byproducts (Di- and Tri-bromination)

Q: My reaction is producing a mixture of di- and tri-brominated indazoles in addition to my desired mono-brominated product. How can I suppress this over-bromination?

A: The formation of multiple brominated species is a common challenge due to the high reactivity of certain positions on the indazole ring.[2] Controlling the stoichiometry of the brominating agent and optimizing reaction conditions are crucial to favor mono-bromination.

Strategies for Control:

  • Stoichiometric Control: Carefully control the amount of the brominating agent. Using 1.0 to 1.3 equivalents is a good starting point to favor mono-bromination.[1]

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can decrease the overall reaction rate and improve selectivity, giving the mono-brominated product a chance to form without immediately reacting further.[1]

  • Choice of Brominating Agent: Milder brominating agents can sometimes provide better selectivity. While elemental bromine (Br₂) is potent, N-bromosuccinimide (NBS) is often preferred for more controlled brominations.[1] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has also been used effectively.[4][5][6]

  • Rate of Addition: Instead of adding the brominating agent all at once, a slow, dropwise addition can help to maintain a low concentration of the electrophile in the reaction mixture, thereby disfavoring multiple substitutions on the same molecule. A protocol for the synthesis of 3-bromo-4-nitro-1H-indazole involves adding a solution of bromine in acetic acid over 3.5 hours.[1]

Problem 3: Bromination at an Undesired Position (Regioselectivity Issues)

Q: I am observing bromination at an undesired position on the indazole ring. How can I control the regioselectivity of the reaction?

A: The regioselectivity of indazole bromination is highly dependent on the reaction conditions (especially pH) and the substitution pattern of the indazole itself. The reactivity of the different positions on the indazole ring varies depending on whether the reaction is occurring on the neutral, protonated (cationic), or deprotonated (anionic) form of the indazole.[7]

Controlling Regioselectivity:

  • pH Control: The pH of the reaction medium is a powerful tool for directing bromination.

    • Basic Conditions: Favor the formation of the indazole anion, which is highly reactive at the C3 position.[1][7]

    • Acidic Conditions: Under strongly acidic conditions, the indazole is protonated to form an indazolium cation. In this state, the benzene ring is more susceptible to electrophilic attack, with the C5 and C7 positions being the most reactive.[1][7]

    • Neutral Conditions: Reactions on the neutral indazole molecule can lead to a mixture of products, with the C5, C3, and C7 positions being the most likely sites of bromination.[7]

  • Directing Groups: The presence of substituents on the indazole ring will influence the position of bromination. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it. For example, a 4-sulfonamido group has been shown to direct bromination to the C7 position.[8]

  • N-Substitution: If the nitrogen of the pyrazole ring is substituted (e.g., N-alkyl or N-aryl), this can influence the regioselectivity of bromination on the carbocyclic ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for indazoles, and what are their pros and cons?

A1: The choice of brominating agent is critical for a successful reaction. Here is a comparison of some of the most common ones:

Brominating AgentAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Generally milder and more selective than Br₂, easier to handle (solid).[1]Can sometimes be less reactive, requiring activators or more forcing conditions.
Bromine (Br₂) Highly reactive and cost-effective.Can be difficult to handle (volatile, corrosive liquid), often leads to over-bromination if not carefully controlled.[9]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) An efficient bromine source that can be used under mild, ultrasound-assisted conditions.[4][5][6][9]May not be as readily available as NBS or Br₂.

Q2: How does the electronic nature of substituents on the indazole ring affect bromination?

A2: The electronic properties of existing substituents play a significant role in both the rate and regioselectivity of bromination through their inductive and resonance effects.

  • Electron-Donating Groups (EDGs) such as alkyl, alkoxy, and amino groups, increase the electron density of the indazole ring system, making it more susceptible to electrophilic attack. This generally leads to faster reaction rates.

  • Electron-Withdrawing Groups (EWGs) like nitro, cyano, and carboxyl groups, decrease the electron density of the ring, making it less reactive towards electrophiles.[2] Consequently, harsher reaction conditions may be required. For instance, the bromination of nitroindazoles can be challenging, but specific protocols exist, such as the use of a bromine solution in DMF for 5-nitro-1H-indazole.[3]

Q3: What is the difference between N-bromination and C-bromination of indazoles, and how can I favor one over the other?

A3: N-bromination involves the substitution of the hydrogen on one of the nitrogen atoms of the pyrazole ring, while C-bromination occurs on the carbon atoms of the indazole ring system. In the context of electrophilic bromination for the synthesis of bromo-substituted indazoles, C-bromination is the desired outcome. The reaction conditions that favor electrophilic aromatic substitution (as described in the troubleshooting section) will lead to C-bromination. N-bromination is generally not a major competing pathway under these conditions.

Q4: What are the best methods for purifying brominated indazoles?

A4: The purification of brominated indazoles often involves separating the desired product from unreacted starting material and other brominated isomers.

  • Column Chromatography: This is the most common and effective method for separating compounds with different polarities.[1] A silica gel stationary phase with a gradient elution of a solvent system like hexane and ethyl acetate is often successful.[10]

  • Recrystallization: If a crude product is of reasonable purity, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure, crystalline product.

  • Filtration: In some cases, if the desired product precipitates from the reaction mixture, it can be isolated by simple filtration, followed by washing to remove impurities.[1][10]

Visualizing Reaction Control

Decision Workflow for Troubleshooting Indazole Bromination

G start Start: Unsuccessful Bromination low_yield Low Yield / Incomplete Reaction start->low_yield Issue over_bromination Over-bromination (Di/Tri-bromo) start->over_bromination Issue wrong_regioisomer Wrong Regioisomer start->wrong_regioisomer Issue check_stoichiometry Increase Brominating Agent (1.0-1.3 eq.) low_yield->check_stoichiometry Action increase_temp Increase Temperature low_yield->increase_temp Action increase_time Increase Reaction Time low_yield->increase_time Action check_solvent Check Solvent System low_yield->check_solvent Action control_stoichiometry Decrease Brominating Agent (1.0 eq.) over_bromination->control_stoichiometry Action decrease_temp Decrease Temperature over_bromination->decrease_temp Action slow_addition Slow Addition of Brominating Agent over_bromination->slow_addition Action adjust_ph Adjust pH: Acidic for C5/C7 Basic for C3 wrong_regioisomer->adjust_ph Action consider_directing_groups Consider Directing Group Effects wrong_regioisomer->consider_directing_groups Action protecting_groups Use Protecting Groups wrong_regioisomer->protecting_groups Action success Successful Mono-bromination check_stoichiometry->success increase_temp->success increase_time->success check_solvent->success control_stoichiometry->success decrease_temp->success slow_addition->success adjust_ph->success consider_directing_groups->success protecting_groups->success

Caption: Troubleshooting workflow for indazole bromination.

Mechanism of Electrophilic Bromination of Indazole

G cluster_0 Electrophilic Aromatic Substitution Indazole Indazole SigmaComplex Sigma Complex (Arenium Ion) Indazole->SigmaComplex + Br₂ Br2 Br-Br Br2->SigmaComplex BromoIndazole Bromo-Indazole SigmaComplex->BromoIndazole - H⁺ HBr H-Br SigmaComplex->HBr

Caption: Simplified mechanism of electrophilic bromination.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-nitro-1H-indazole[1]
  • Materials: 4-nitro-1H-indazole, sodium acetate, acetic acid, chloroform, bromine.

  • Procedure:

    • To a flask equipped with a mechanical stirrer, add sodium acetate (0.306 mol), 4-nitro-1H-indazole (0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.

    • Prepare a solution of bromine (0.322 mol) in 60 mL of acetic acid.

    • Add the bromine solution to the reaction mixture over 3.5 hours, while maintaining the temperature below 25 °C.

    • Stir the reaction mixture for an additional two hours.

    • Concentrate the mixture under reduced pressure.

    • Add 500 mL of water to the resulting solids.

    • Collect the solids by filtration, wash with 500 mL of water, and dry under vacuum to yield 3-bromo-4-nitro-1H-indazole.

Protocol 2: Ultrasound-Assisted Synthesis of 3-Bromo-2H-indazoles[4]
  • Materials: 2-substituted indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol), Na₂CO₃ (0.4 mmol), Ethanol (2.0 mL).

  • Procedure:

    • Combine the 2-substituted indazole, DBDMH, and Na₂CO₃ in a suitable reaction vessel.

    • Add ethanol as the solvent.

    • Place the reaction vessel in an ultrasonic bath (e.g., 40 kHz/50 W).

    • Irradiate the mixture at 40 °C for 30 minutes.

    • Monitor the reaction progress by TLC.

    • Upon completion, work up the reaction mixture as appropriate (e.g., extraction, concentration) and purify the product, typically by column chromatography.

References

Technical Support Center: Navigating Regioselectivity in Indazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective N-alkylation of the indazole scaffold. As a privileged structure in medicinal chemistry, the precise placement of substituents on the indazole nitrogen atoms is often critical for biological activity, making the control of N1 versus N2 alkylation a key challenge.[1][2][3]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to empower you to achieve your desired regiochemical outcome with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions based on established chemical principles.

Question 1: I'm getting a mixture of N1 and N2 isomers. How can I improve the selectivity?

Answer: The formation of a mixture of N1 and N2 regioisomers is the most common challenge in indazole alkylation.[2][4][5] The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning it has two reactive nitrogen atoms.[6] The final product ratio is a delicate balance of several factors, including reaction kinetics, thermodynamics, and the specific conditions employed.[7][8][9][10]

To improve selectivity, you must carefully control the reaction parameters:

  • For Preferential N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[11][12][13][14] Therefore, conditions that allow for equilibration will favor the N1 product.[7][12]

    • Base and Solvent Choice: A strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a highly effective system for promoting N1-selectivity.[3][6][11][12] The sodium cation is believed to chelate with the N2 nitrogen and a coordinating group at the C3 position, sterically blocking the N2 position and directing the electrophile to N1.[5][14][15]

    • Substituent Effects: Indazoles bearing electron-withdrawing or sterically bulky groups at the C3 position, such as -CO₂Me, -COMe, or -t-Bu, show excellent (>99%) N1-selectivity with NaH/THF.[3][11][15]

  • For Preferential N2-Alkylation (Kinetic Product): N2-alkylation is often the kinetically favored pathway.[5]

    • Substituent Effects: Electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position can sterically hinder the N1 position and lead to excellent N2-selectivity (≥96%).[3][11][12]

    • Mitsunobu Conditions: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DIAD or DEAD), often shows a strong preference for the N2 isomer.[7][12][13]

    • Acid Catalysis: A modern approach utilizing triflic acid (TfOH) as a catalyst with diazo compounds provides high selectivity for the N2 position.[4][16][17]

Question 2: My reaction yield is low, or the reaction is not going to completion. What should I check?

Answer: Low conversion can stem from several factors:

  • Insufficient Deprotonation: Ensure you are using at least a stoichiometric amount of a suitable base to fully deprotonate the indazole. For weaker bases like carbonates, an excess may be necessary.

  • Reaction Temperature: While some conditions work at room temperature, many alkylations require heating to proceed at a practical rate. For instance, NaH/THF reactions can show improved yields when warmed to 50 °C.[2][14]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your electrophile is critical. The general reactivity trend is Iodide > Tosylate > Bromide > Chloride. If you are using a less reactive alkyl chloride, you may need more forcing conditions (higher temperature, longer reaction time) or consider converting it to a more reactive iodide or tosylate.

  • Solvent Choice: The choice of solvent can dramatically impact reactivity. For example, using K₂CO₃ or Na₂CO₃ in THF may result in no reaction, whereas the same bases in a polar aprotic solvent like DMF can be effective, although often with lower selectivity.[12]

Question 3: I've successfully run the reaction, but I'm struggling to separate the N1 and N2 isomers. What are the best practices for purification?

Answer: The N1 and N2 isomers of alkylated indazoles can often have very similar polarities, making chromatographic separation challenging.[6]

  • Optimize for Selectivity: The most effective strategy is to optimize the reaction to produce a single isomer, minimizing the need for difficult purification.

  • High-Performance Chromatography: If separation is unavoidable, utilize high-performance flash column chromatography with a shallow solvent gradient to maximize resolution.

  • Alternative Chromatographic Media: If silica gel is not providing adequate separation, consider other stationary phases like alumina or reverse-phase chromatography.

  • Derivatization: In challenging cases, consider a derivatization strategy. React the mixture with a reagent that selectively modifies one isomer, altering its polarity to facilitate separation. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing N1 vs. N2 alkylation?

The regioselectivity is primarily a contest between kinetic and thermodynamic control.[8][9][10]

  • Thermodynamic Control: This pathway favors the most stable product. The N1-alkylated indazole is generally the more thermodynamically stable isomer.[11][12][13] Reactions under thermodynamic control are typically reversible and run at higher temperatures to allow the system to reach equilibrium.[8][18]

  • Kinetic Control: This pathway favors the product that is formed fastest (i.e., has the lowest activation energy).[10] N2-alkylation is often, but not always, the kinetically favored process. Kinetic control is typically achieved at lower temperatures with irreversible reactions.[8][18]

The interplay between the indazole substrate, base, counterion, solvent, and electrophile determines which pathway is dominant.

Q2: How do I analytically distinguish between the N1 and N2 isomers?

Unambiguous characterization is crucial. The most powerful technique is 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[11][13]

  • For the N1-isomer: A key correlation is observed between the protons of the N-alkyl group's α-CH₂ and the C7a carbon of the indazole ring.

  • For the N2-isomer: A correlation is typically seen between the α-CH₂ protons and the C3 carbon of the indazole ring.

Nuclear Overhauser Effect (NOE) experiments can also be very informative.[15]

Q3: Can substituents on the indazole ring direct the alkylation?

Absolutely. Substituents play a powerful directing role through both steric and electronic effects.[11][12]

  • C3 Substituents: Electron-withdrawing groups that can chelate a metal cation (e.g., from NaH), such as esters (-CO₂Me) or ketones (-COMe), strongly direct alkylation to the N1 position.[6][11][15]

  • C7 Substituents: Bulky groups or electron-withdrawing groups at the C7 position sterically hinder the N1 position, thereby promoting N2-alkylation.[6][11][12]

Visualizing the Reaction Pathways

The following diagrams illustrate the key concepts and workflows discussed.

G cluster_0 Indazole Deprotonation cluster_1 Alkylation Pathways Indazole 1H-Indazole Base Base (e.g., NaH, K2CO3) Anion Indazolide Anion (Ambident Nucleophile) Base->Anion Deprotonation N1_Pathway N1-Alkylation (Thermodynamic Pathway) Anion->N1_Pathway Attack at N1 N2_Pathway N2-Alkylation (Kinetic Pathway) Anion->N2_Pathway Attack at N2 Electrophile Alkylating Agent (R-X)

Caption: Competing pathways in indazole N-alkylation.

G cluster_0 Decision Workflow for Regioselective Indazole Alkylation start Desired Product? n1 N1-Alkylated Indazole start->n1 N1 n2 N2-Alkylated Indazole start->n2 N2 cond_n1 Conditions for N1: - Base: NaH - Solvent: THF - C3-EWG/bulky group n1->cond_n1 cond_n2 Conditions for N2: - Mitsunobu Reaction - TfOH/Diazo Catalyst - C7-EWG/bulky group n2->cond_n2 proto_n1 Protocol 1: NaH/THF Alkylation cond_n1->proto_n1 proto_n2 Protocol 2 or 3: Mitsunobu or TfOH cond_n2->proto_n2

Caption: Decision workflow for selecting an alkylation method.

Validated Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high N1-selectivity, particularly for indazoles with C3-substituents, by leveraging thermodynamic control.[6][7][11][12]

Materials:

  • 1H-Indazole substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (typical concentration 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Formation of the sodium indazolide salt may be observed as a precipitate.

  • Alkylation: Add the alkylating agent (1.1-1.5 eq.) dropwise to the suspension at room temperature. The reaction may be heated (e.g., 50 °C) to ensure completion, monitoring by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol often provides good-to-excellent selectivity for the N2-isomer under neutral conditions.[7][12][13]

Materials:

  • 1H-Indazole substrate

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq.) dropwise. The reaction is often characterized by a color change.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude mixture, containing triphenylphosphine oxide and the hydrazide byproduct, can be purified directly by flash column chromatography to isolate the N2-alkylated product.

Protocol 3: Highly Selective N2-Alkylation via Acid Catalysis

This modern method offers excellent N2 selectivity for a broad range of substrates using diazo compounds.[4]

Materials:

  • 1H-Indazole substrate

  • Diazo compound (e.g., ethyl diazoacetate)

  • Triflic acid (TfOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Preparation: To a solution of the 1H-indazole (1.0 eq.) in anhydrous DCM, add the diazo compound (1.2 eq.).

  • Catalyst Addition: Cool the mixture to 0 °C and add TfOH (0.1-0.2 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.

Data Summary: Influence of Reaction Conditions

The following tables summarize the impact of various reaction parameters on the regioselectivity of indazole alkylation, as reported in the literature.

Table 1: Effect of Base and Solvent on the Alkylation of 1H-Indazole

EntryBaseSolventN1:N2 RatioReference
1NaHTHF>99:1[11][12]
2K₂CO₃DMF58:42[19][20]
3Cs₂CO₃DioxaneHigh N1[2][6]
4K₂CO₃THFNo Reaction[12]

Table 2: Effect of Indazole Substituents on Alkylation with NaH/THF

EntrySubstituentPositionN1:N2 RatioReference
1-CO₂MeC3>99:1[11]
2-t-BuC3>99:1[11]
3-NO₂C74:96[11][12]
4-CO₂MeC7<1:99[11][12]

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 4-Bromo-1,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,7-dimethyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The precise structural elucidation of such molecules is a critical prerequisite for understanding their structure-activity relationships (SAR) and ensuring the reliability of biological data. This guide will detail the primary analytical methodologies for validating the structure of this compound (Figure 1), comparing the utility and limitations of each technique. We will also draw comparisons with structurally related and alternative compounds to provide a comprehensive analytical context.

Chemical structure of 4-Bromo-1,5-dimethyl-1H-indazole
Figure 1. Chemical Structure of 4-Bromo-1,5-dimethyl-1H-indazole[3] (Note: The requested compound is this compound. A representative structure of a related isomer is shown for illustrative purposes as a public domain image is not available for the exact compound).

Core Validation Workflow

A multi-technique approach is essential for unambiguous structural validation. The logical flow of analysis typically begins with techniques that confirm the molecular mass and elemental composition, followed by methods that probe the specific arrangement of atoms and functional groups.

Structural_Validation_Workflow cluster_0 Initial Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Definitive 3D Structure Mass_Spectrometry Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern NMR_Spectroscopy NMR Spectroscopy - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC, HMBC) Mass_Spectrometry->NMR_Spectroscopy Confirms Mass IR_Spectroscopy Infrared (IR) Spectroscopy - Functional Group Identification NMR_Spectroscopy->IR_Spectroscopy Suggests Connectivity XRay_Crystallography Single-Crystal X-ray Crystallography - Absolute Stereochemistry - Bond Lengths & Angles IR_Spectroscopy->XRay_Crystallography Confirms Functional Groups

Caption: A typical workflow for the structural validation of a novel organic compound.

Experimental Protocols and Data Interpretation

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, with high resolution, the elemental formula of a compound. The isotopic pattern is particularly informative for halogenated compounds like this compound.

Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization: Employ a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare its m/z value and isotopic distribution with the theoretical values for C₉H₉BrN₂.

Expected Data for this compound: The molecular formula is C₉H₉BrN₂.[4] The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion.

ParameterExpected Value
Molecular Formula C₉H₉BrN₂
Monoisotopic Mass 223.9949 g/mol
[M+H]⁺ (for ⁷⁹Br) 224.9977 m/z
[M+H]⁺ (for ⁸¹Br) 226.9956 m/z
Isotopic Ratio ~1:1

Comparative Analysis: For a non-brominated analogue, such as 1,7-dimethyl-1H-indazole, the isotopic pattern would be significantly different, lacking the characteristic M and M+2 peaks of equal intensity. This makes MS a powerful tool for confirming the presence and number of bromine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.[5] ¹H and ¹³C NMR are fundamental for determining the number and types of protons and carbons, while 2D NMR experiments establish connectivity.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range C-H correlations.

  • Data Analysis: Integrate ¹H signals, determine chemical shifts (δ) and coupling constants (J), and assign peaks to the corresponding atoms in the proposed structure.

Expected ¹H NMR Data (based on related structures):

  • Aromatic Protons (3H): Signals in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will dictate the multiplicity (e.g., doublets, triplets).

  • N-Methyl Protons (3H): A singlet around δ 3.5-4.0 ppm.

  • C-Methyl Protons (3H): A singlet around δ 2.0-2.5 ppm.

Expected ¹³C NMR Data:

  • Aromatic Carbons (7C): Peaks in the range of δ 110-150 ppm.

  • N-Methyl Carbon (1C): A signal around δ 30-40 ppm.

  • C-Methyl Carbon (1C): A signal around δ 10-20 ppm.

Comparative Analysis with 4-Bromo-1H-indazole: The key difference in the ¹H NMR spectrum of this compound compared to 4-bromo-1H-indazole[6] would be the presence of two additional singlet signals corresponding to the two methyl groups and the absence of the N-H proton signal.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.[7] It is particularly useful for identifying functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present.

Expected IR Data:

  • C-H stretching (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

  • C=C and C=N stretching (aromatic ring): A series of bands in the 1620-1450 cm⁻¹ region.

  • C-Br stretching: A band in the fingerprint region, typically below 700 cm⁻¹.

Comparative Analysis: The IR spectrum of this compound would be very similar to that of other substituted indazoles.[1] The primary difference compared to an unsubstituted indazole would be the presence of C-H stretching and bending vibrations from the methyl groups.

Single-Crystal X-ray Crystallography

Principle: This technique provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] It can confirm connectivity, bond lengths, bond angles, and absolute stereochemistry.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

Expected Outcome: A successful X-ray crystallographic analysis would provide a detailed 3D model of the this compound molecule, confirming the positions of the bromo and dimethyl substituents on the indazole core.

Comparative Analysis: While other techniques provide strong evidence for the structure, X-ray crystallography is the gold standard for unambiguous proof. It can distinguish between isomers, such as 4-Bromo-1,5-dimethyl-1H-indazole[3] and this compound, which might be challenging to differentiate by NMR alone without detailed 2D experiments and reference compounds.

Summary of Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (HRMS) Molecular weight, elemental formula, isotopic pattern.High sensitivity, confirms presence of bromine.Provides no information on connectivity.
NMR Spectroscopy Carbon-hydrogen framework, connectivity, number of unique protons and carbons.Provides detailed structural information in solution.Can be complex to interpret for complex molecules; may not distinguish all isomers easily.
IR Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Often provides overlapping and broad signals; not quantitative.
X-ray Crystallography Definitive 3D structure, bond lengths and angles.Unambiguous structural proof.Requires suitable single crystals, which can be difficult to obtain.

Conclusion

The structural validation of this compound requires a synergistic application of multiple analytical techniques. Mass spectrometry serves as the initial confirmation of molecular weight and elemental composition, with the isotopic pattern being a key indicator of the bromine atom. NMR spectroscopy then provides the detailed connectivity of the carbon-hydrogen framework. Infrared spectroscopy complements this by confirming the presence of expected functional groups. For absolute and unambiguous structural proof, single-crystal X-ray crystallography is the definitive method. By integrating the data from these techniques, researchers can have high confidence in the structure of the synthesized molecule, which is paramount for its application in drug discovery and development.

References

A Technical Guide to 4-Bromo-1,7-dimethyl-1H-indazole: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its unique bicyclic structure allows for diverse functionalization, leading to a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of 4-Bromo-1,7-dimethyl-1H-indazole, a specific but lesser-studied member of this important class of compounds. Due to the limited availability of direct experimental data for this particular isomer, this guide will leverage data from its close structural relatives to provide a comprehensive and scientifically grounded comparison. This approach will offer valuable insights into its synthesis, physicochemical properties, and potential biological significance, thereby supporting further research and development efforts.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring. They exist as two principal tautomers, 1H-indazole and 2H-indazole, with the 1H form being generally more stable.[1] The indazole nucleus is considered a "privileged scaffold" as its derivatives have been shown to interact with a wide range of biological targets, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The position and nature of substituents on the indazole ring profoundly influence the molecule's pharmacological profile, making the study of specific isomers crucial for targeted drug design.[3]

Synthesis of this compound and Its Isomers

A general method for the N-methylation of 4-bromo-1H-indazole involves reaction with an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate.[4] This reaction typically yields a mixture of the N1 and N2-methylated isomers, which can then be separated by chromatography.[4]

A plausible synthetic pathway for this compound would likely start from 4-bromo-7-methyl-1H-indazole, followed by N-methylation. The synthesis of the precursor, 4-bromo-7-methyl-1H-indazole, could be achieved through various established indazole synthesis protocols, such as the Jacobsen or Davis-Beirut reactions, starting from appropriately substituted anilines or other precursors.[5][6]

Experimental Protocol: General N-Methylation of a 4-Bromo-1H-indazole

This protocol is adapted from a known procedure for the methylation of 4-bromo-1H-indazole and can be considered a starting point for the synthesis of this compound from 4-bromo-7-methyl-1H-indazole.[4]

Materials:

  • 4-Bromo-7-methyl-1H-indazole (starting material)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-7-methyl-1H-indazole (1 equivalent) in acetone or DMF, add potassium carbonate (3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.2-1.8 equivalents) to the reaction mixture.

  • Heat the reaction under reflux for 3-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated saline solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Comparative Physicochemical and Spectroscopic Analysis

The position of the two methyl groups in this compound is expected to significantly influence its physicochemical properties and spectroscopic signatures compared to its isomers, such as 4-Bromo-1,5-dimethyl-1H-indazole.

Table 1: Predicted and Known Physicochemical Properties of Bromo-dimethyl-indazole Isomers
PropertyThis compound (Predicted/Inferred)4-Bromo-1,5-dimethyl-1H-indazole (Known)[7]
Molecular Formula C₉H₉BrN₂C₉H₉BrN₂
Molecular Weight 225.09 g/mol 225.09 g/mol
CAS Number 1159511-79-11159511-77-9[7]
Predicted XLogP3 Likely similar to the 1,5-isomer, around 2.62.6[7]
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 22
Spectroscopic Properties: A Tool for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers of substituted indazoles.[8] The chemical shifts of the aromatic and methyl protons are highly sensitive to their electronic environment.

For This compound , we can predict the following from known data of related compounds:

  • ¹H NMR: The N1-methyl group would likely appear as a singlet around δ 4.0 ppm.[4] The C7-methyl group's chemical shift would be influenced by its position on the benzene ring. The aromatic protons would exhibit a specific splitting pattern determined by their coupling constants, which would be distinct from the 1,5-isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole core would also be characteristic of the substitution pattern. The positions of the brominated carbon and the methyl-substituted carbons would be key identifiers.

A detailed analysis of the ¹H NMR spectrum of the reaction mixture from the N-methylation of 4-bromo-1H-indazole shows distinct signals for the N1 and N2-methyl groups, allowing for their differentiation.[4] A similar approach could be used to characterize the product of N-methylation of 4-bromo-7-methyl-1H-indazole.

Potential Biological Activity and Structure-Activity Relationships (SAR)

The indazole scaffold is a common feature in many kinase inhibitors.[9][10] The bromine atom at the 4-position and the two methyl groups at the 1 and 7-positions of this compound are expected to play a significant role in its biological activity.

  • Kinase Inhibition: Many indazole-based compounds are potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The specific substitution pattern on the indazole ring determines the kinase selectivity and inhibitory potency.[9][10] For example, different substitution patterns on the indazole ring have led to inhibitors of kinases such as Akt and Tpl2.[11][12]

  • Structure-Activity Relationship (SAR):

    • The N1-substituent is often crucial for interaction with the hinge region of the kinase ATP-binding pocket. The methyl group in this compound could serve this role.

    • The substituents on the benzene ring (bromo at C4 and methyl at C7) will influence the overall shape, lipophilicity, and electronic properties of the molecule, thereby affecting its binding affinity and selectivity for specific biological targets.[13] The position of these substituents can dramatically alter the biological activity, as seen in the comparison of different positional isomers of other substituted indazoles.[3]

    • For instance, studies on other heterocyclic scaffolds have shown that the position of a bromo substituent can significantly impact anti-inflammatory activity.[13]

Logical Workflow for Investigating Biological Activity

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesize this compound Purification Purify and Separate Isomers Synthesis->Purification Spectroscopy Spectroscopic Characterization (NMR, MS) Purification->Spectroscopy Kinase_Screening Screen against a panel of kinases Spectroscopy->Kinase_Screening Confirmed Structure Cell_Based_Assays Test for antiproliferative activity in cancer cell lines Kinase_Screening->Cell_Based_Assays SAR_Analysis Compare activity with isomers (e.g., 4-Bromo-1,5-dimethyl-1H-indazole) Cell_Based_Assays->SAR_Analysis Lead_Opt Modify scaffold based on SAR data SAR_Analysis->Lead_Opt Identify key structural features for activity

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion and Future Directions

While direct experimental data for this compound remains limited, a comparative analysis with its isomers provides a solid foundation for future research. The synthetic route can be reasonably predicted, and its physicochemical and spectroscopic properties can be inferred based on established principles and data from related compounds.

The indazole scaffold's proven track record in drug discovery, particularly in the development of kinase inhibitors, suggests that this compound is a compound of significant interest. Further investigation into its synthesis, detailed characterization, and biological evaluation is warranted. Such studies will not only elucidate the specific properties of this isomer but also contribute to a deeper understanding of the structure-activity relationships within the broader class of substituted indazoles, ultimately aiding in the design of novel and more effective therapeutic agents.

References

A Technical Guide to the Biological Activity of 4-Bromo-1,7-dimethyl-1H-indazole and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This guide provides a comparative analysis of the biological activity of 4-Bromo-1,7-dimethyl-1H-indazole and its structurally related analogs. While direct experimental data for this compound is not extensively available in the public domain, by examining its close analogs, we can infer its potential biological profile and understand the critical role of substituent placement on the indazole core. This in-depth analysis is designed for researchers, scientists, and drug development professionals to inform discovery and optimization efforts.

The Indazole Scaffold: A Versatile Pharmacophore

The indazole nucleus, a bicyclic system of fused benzene and pyrazole rings, is a versatile pharmacophore present in numerous clinically approved drugs and investigational agents.[1] Its structural resemblance to purine bases allows it to effectively compete for the ATP-binding sites of various protein kinases, a mechanism central to many modern cancer therapies.[2] Marketed drugs such as the multi-kinase inhibitors Pazopanib and Axitinib feature the indazole core, highlighting its significance in oncology.[3] The biological activity of indazole derivatives is highly tunable through substitution on the heterocyclic and carbocyclic rings, making the exploration of structure-activity relationships (SAR) a critical aspect of drug design.[2][4]

Comparative Analysis of this compound Analogs

To elucidate the potential biological activity of this compound, we will examine analogs with variations at the 4-, 1-, and 7-positions of the indazole ring. The following sections will detail the known biological activities of these analogs, supported by experimental data, and discuss the likely influence of the bromo and methyl substituents of the target compound.

The Role of the 4-Bromo Substitution

The presence of a bromine atom at the 4-position of the indazole ring offers a strategic handle for synthetic modification through cross-coupling reactions, enabling the creation of diverse compound libraries for SAR studies.[5] Furthermore, halogen substitutions can significantly impact the electronic properties and binding affinities of a molecule. While specific data for 4-bromo-substituted indazoles is limited in the context of kinase inhibition, studies on other halogenated indazoles provide valuable insights. For instance, the introduction of a fluorine atom has been shown to remarkably improve the inhibitory activity of some indazole derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1).[2]

The Influence of N1-Methylation

Methylation at the N1 position of the indazole ring is a common strategy in medicinal chemistry to modulate solubility, metabolic stability, and target engagement. Comparing N1-methylated indazoles with their non-methylated counterparts often reveals significant differences in biological activity. For example, in a series of indazole-based inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of mitosis, the substitution pattern on the indazole core, including N-alkylation, plays a crucial role in determining potency and selectivity.[6]

The Impact of the 7-Methyl Group

Substitution at the 7-position of the indazole ring can influence the orientation of the molecule within a binding pocket and create specific interactions with amino acid residues. While less commonly explored than other positions, the 7-position offers an opportunity for further optimization of inhibitor potency and selectivity.

Postulated Biological Profile of this compound

Based on the extensive research into indazole derivatives as kinase inhibitors, it is highly probable that this compound would exhibit activity against one or more protein kinases. The combination of the 4-bromo and dual methyl substitutions would likely result in a compound with a distinct pharmacological profile compared to other indazole-based inhibitors.

The following table summarizes the biological activities of selected indazole analogs, providing a basis for inferring the potential of this compound.

Compound/AnalogTarget(s)Activity (IC50)Reference
Compound 2f (an indazole derivative)Various cancer cell lines (A549, 4T1, HepG2, MCF-7, HCT116)0.23–1.15 μM[3][7]
Indazole-pyrimidine derivative 13iVEGFR-234.5 nM[2]
3-ethynyl-1H-indazole derivative 10PI3Kα361 nM[8]
6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione (5i)BRD460 nM[9]
5-aminoindazoleCyclooxygenase-212.32 μM[10]

Experimental Methodologies for Evaluating Indazole Analogs

To facilitate further research, this section provides detailed protocols for key experiments used to characterize the biological activity of indazole derivatives.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against a specific protein kinase.

Protocol:

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction and incubate at the optimal temperature for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of 32P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_kinase Prepare Purified Kinase mix Combine Kinase, Substrate, ATP, and Compound prep_kinase->mix prep_substrate Prepare Substrate & ATP prep_substrate->mix prep_compound Prepare Test Compound Dilutions prep_compound->mix incubate Incubate at Optimal Temperature mix->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Phosphorylation stop_reaction->quantify calculate Calculate % Inhibition & IC50 quantify->calculate

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate to Form Formazan add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition by indazole derivatives.

Conclusion and Future Directions

While direct biological data for this compound remains to be published, the extensive body of research on analogous indazole derivatives strongly suggests its potential as a biologically active molecule, likely targeting protein kinases. The unique substitution pattern of this compound warrants its synthesis and evaluation in a panel of kinase and cell-based assays to fully elucidate its therapeutic potential. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to undertake such investigations. Future work should focus on the synthesis of this compound and a focused library of its analogs to systematically probe the SAR and identify novel inhibitors with improved potency and selectivity for clinically relevant targets.

References

A Comparative Guide to the Characterization of 4-Bromo-1,7-dimethyl-1H-indazole and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Regioisomeric Purity in Drug Discovery

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The precise arrangement of substituents on the indazole ring is paramount, as different regioisomers can exhibit vastly different pharmacological activities, metabolic stabilities, and toxicological profiles. Therefore, robust and unambiguous characterization of these molecules is a cornerstone of safe and effective drug development.

This guide focuses on 4-Bromo-1,7-dimethyl-1H-indazole, a substituted indazole with potential applications in kinase inhibition and other therapeutic areas. The challenge in synthesizing specific indazole regioisomers necessitates meticulous analytical characterization to ensure the correct isomer has been obtained and is of high purity. Here, we present a detailed characterization profile and compare it with its structural isomers to highlight the distinguishing analytical features.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a molecule are fundamental to its behavior in both chemical reactions and biological systems. Here, we compare the predicted properties of this compound with a known structural isomer.

PropertyThis compound4-Bromo-1,5-dimethyl-1H-indazole
CAS Number 1159511-79-11159511-77-9
Molecular Formula C₉H₉BrN₂C₉H₉BrN₂
Molecular Weight 225.09 g/mol 225.09 g/mol
Predicted Boiling Point 311.9 ± 22.0 °C324.5 ± 22.0 °C
Predicted Density 1.53 ± 0.1 g/cm³1.53 ± 0.1 g/cm³
Predicted pKa 1.55 ± 0.101.62 ± 0.10

Note: The data for this compound is based on predictions from publicly available chemical databases. Experimental verification is recommended.

Spectroscopic Characterization: Distinguishing Isomers

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. Even subtle differences in the positions of methyl and bromo groups on the indazole ring lead to distinct NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra serve as a fingerprint for a specific molecule.

Predicted ¹H NMR Spectrum of this compound:

  • Two singlets corresponding to the two methyl groups (N-CH₃ and Ar-CH₃). The chemical shift of the N-methyl group is typically around 3.8-4.2 ppm, while the aromatic methyl group would appear further upfield.

  • An aromatic region with distinct signals for the protons on the benzene ring. The bromine atom and the pyrazole ring will influence the electronic environment and thus the chemical shifts of these protons.

Experimental ¹H NMR Data for a Structural Isomer: 4-Bromo-5-methyl-1H-indazole

A patent for the preparation of 4-bromo-5-methyl-1H-indazole provides the following ¹H NMR data (400MHz, CDCl₃):

  • δ 8.07 (s, 1H, H-3)

  • δ 7.36-7.34 (d, J=8Hz, 1H, H-7)

  • δ 7.26-7.24 (d, J=8Hz, 1H, H-6)

  • δ 2.50 (s, 3H, CH₃)[1]

This data for a mono-methylated analog provides a valuable reference for interpreting the spectra of dimethylated isomers. The position of the methyl group significantly influences the chemical shifts of the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak [M+H]⁺ at m/z corresponding to the exact mass of C₉H₁₀BrN₂⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two prominent peaks of nearly equal intensity separated by 2 Da, which is a characteristic signature for a monobrominated compound.

Experimental Protocols

The following are generalized protocols for the characterization techniques discussed. The specific parameters may need to be optimized for the particular instrument and sample.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum.

  • Analysis: Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants for all signals. Assign the peaks to the corresponding protons and carbons in the molecule.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup:

    • Calibrate the mass spectrometer to ensure high mass accuracy.

    • Select the appropriate ionization method (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the desired mass range.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the isotopic pattern to confirm the presence of bromine.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted indazole.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction (e.g., Cyclization, Alkylation) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation Purity Purity Analysis (HPLC, LC-MS) Purification->Purity Purity Determination Final Characterized Compound NMR->Final MS->Final Purity->Final

Caption: Workflow for the Synthesis and Characterization of Substituted Indazoles.

Conclusion and Future Perspectives

The unambiguous characterization of substituted indazoles like this compound is a critical step in the drug discovery and development process. While experimental data for this specific isomer is not widely available in the public domain, this guide provides a framework for its characterization by leveraging predictive methods and comparing them with the known data of its structural isomers.

As new synthetic methodologies are developed, it is anticipated that detailed experimental data for a wider range of indazole derivatives will become available. This will further aid in building a comprehensive understanding of the structure-property relationships within this important class of molecules, ultimately facilitating the design of more effective and safer therapeutic agents.

References

The Unmistakable Verdict: Confirming the Structure of 4-Bromo-1,7-dimethyl-1H-indazole with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 4-Bromo-1,7-dimethyl-1H-indazole, a precise understanding of its atomic arrangement is paramount for elucidating its biological activity and guiding further optimization. While a multitude of analytical techniques offer valuable structural insights, single-crystal X-ray crystallography stands as the gold standard, providing a definitive and irrefutable confirmation of molecular architecture.

This guide, intended for researchers, scientists, and drug development professionals, will delve into the paramount importance of X-ray crystallography for the structural confirmation of this compound. We will explore a comprehensive, albeit hypothetical, workflow for its structural determination, juxtaposed with alternative and complementary analytical techniques. To provide a tangible illustration of the power of this technique, we will reference the crystallographically confirmed structures of closely related indazole derivatives.

The Decisive Power of X-ray Crystallography

While a public crystal structure for this compound is not available as of the writing of this guide, the following section outlines the established and rigorous workflow that would be employed for its determination.

A Blueprint for Unambiguous Confirmation: The X-ray Crystallography Workflow

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process, demanding both skill and precision. The following diagram and detailed protocol outline the necessary steps.

workflow Workflow for X-ray Crystallographic Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystal_growth Crystal Growth Trials (Slow Evaporation, Vapor Diffusion, etc.) purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods, Patterson Method) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF File)

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Bromo-1,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of essential analytical techniques to rigorously assess the purity of synthesized 4-Bromo-1,7-dimethyl-1H-indazole. As Senior Application Scientists, we advocate for a multi-pronged, orthogonal approach. No single method is infallible; instead, the convergence of data from several techniques provides the highest degree of confidence in a compound's purity and identity. We will explore the causality behind experimental choices, moving beyond mere protocols to a self-validating analytical workflow.

Understanding Potential Impurities

The purity assessment strategy is informed by the potential impurities that can arise during synthesis. For N-substituted indazoles, synthetic routes often involve steps like bromination and alkylation.[2][3][4] Consequently, a batch of this compound may contain:

  • Starting Materials: Unreacted 7-methyl-1H-indazole or brominating agents.

  • Regioisomers: Bromination at other positions (e.g., C3, C5, C6) or methylation at the N2 position.

  • Process-Related Impurities: By-products from side reactions, such as over-brominated species.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., DMF, THF, Ethyl Acetate).

An effective analytical workflow must be capable of separating and identifying these diverse chemical entities.

Melting Point Analysis: The Classical First Check

Melting point determination is a fundamental and accessible technique for assessing the purity of a crystalline solid. The underlying principle is that impurities disrupt the crystal lattice of a compound, which requires less energy to break apart.[5]

  • Expertise & Experience: A pure compound typically exhibits a sharp melting point range of 0.5–1°C.[6] A broad melting range (>2°C) and a depression in the melting temperature compared to a reference value are strong indicators of impurities.[5][6] This method is excellent as a rapid, preliminary screening tool. While it complements chromatographic techniques, it does not replace them, as it provides no information about the number or nature of the impurities.[7]

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Place a few milligrams of the dry, synthesized this compound onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula.[8]

  • Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.[8]

  • Measurement: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Scan (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.

  • Accurate Determination: Heat the block at a slow, controlled rate (1-2°C per minute) near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

Reversed-phase HPLC (RP-HPLC) is the workhorse for purity determination in the pharmaceutical industry. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[9] Its high resolution and sensitivity make it ideal for quantifying the target compound and detecting non-volatile impurities.

  • Expertise & Experience: The choice of a C18 column is logical for an aromatic, moderately nonpolar molecule like this compound.[9] A gradient elution (where the mobile phase composition changes over time) is often superior to an isocratic elution for separating impurities with a wide range of polarities. The area percentage of the main peak in the chromatogram is used to calculate the purity. For regulatory purposes, this is often reported as "purity by area %."

Experimental Protocol: RP-HPLC Purity Assessment
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve ~1 mg of synthesized this compound in 1 mL of Methanol or Acetonitrile to create a 1 mg/mL stock solution.

    • Dilute this stock solution with the mobile phase to a working concentration of ~0.1 mg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Gradient Elution:

    • A typical gradient might run from 10% B to 95% B over 20 minutes, followed by a hold and re-equilibration period.

  • Data Analysis:

    • Inject 10 µL of the sample.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for identifying and quantifying volatile and semi-volatile compounds, such as residual solvents or low-boiling-point by-products.[10][11]

  • Expertise & Experience: For a compound like this compound, GC-MS serves a dual purpose. It can confirm the molecular weight of the main peak via its mass spectrum and is exceptionally good at detecting residual solvents from the synthesis (e.g., Toluene, THF, Hexanes), which may not be visible by HPLC-UV. The fragmentation pattern observed in the mass spectrum provides a structural fingerprint that can help identify unknown impurity peaks.

Experimental Protocol: GC-MS Analysis
  • System Preparation:

    • Column: DB-5ms or equivalent (low-bleed, nonpolar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Prepare a dilute solution (~0.1 mg/mL) of the sample in a volatile solvent such as Ethyl Acetate or Dichloromethane.

  • Data Analysis:

    • Inject 1 µL of the sample.

    • Identify the peak for this compound and compare its mass spectrum to the expected molecular weight (225.09 g/mol ) and isotopic pattern for a bromine-containing compound.

    • Analyze smaller, earlier-eluting peaks by comparing their mass spectra against a library (e.g., NIST) to identify residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule.[12] For purity assessment, it is unparalleled in its ability to confirm the identity of the target compound and to detect and help identify structurally related impurities, such as regioisomers.

  • Expertise & Experience: The ¹H NMR spectrum is a molecular fingerprint. The chemical shift, integration (the area under a peak), and coupling pattern of each signal correspond to the electronic environment, number of protons, and neighboring protons, respectively.[13] Impurities will present as extra, unexpected signals. For example, a regioisomeric impurity where methylation occurred at the N2 position would exhibit a distinctly different set of aromatic signals compared to the N1-methylated product. By comparing the integration of impurity signals to the main compound signals, a semi-quantitative estimate of purity can be made.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.[14]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Analysis:

    • Structure Confirmation: Assign all peaks in the spectrum to the protons of this compound. Check that the chemical shifts, coupling constants, and integration values are consistent with the proposed structure.

    • Purity Assessment: Carefully examine the baseline for small, unassigned peaks. Integrate these impurity peaks relative to a known signal from the main compound to estimate the level of contamination.

Comparative Summary and Data

A multi-technique approach is essential for a comprehensive purity profile. The table below compares the strengths and applications of each method.

Analytical Technique Primary Purpose Information Provided Strengths Limitations
Melting Point Preliminary Purity CheckPurity Indication (Range)Fast, inexpensive, requires minimal sample.[7]Not quantitative, insensitive to some impurities, not useful for oils/amorphous solids.
HPLC-UV Quantitative PurityPurity (Area %), Retention Time, Impurity ProfileHigh resolution, high sensitivity, quantitative, widely applicable.[9]Insensitive to non-UV active compounds, requires reference standards for absolute quantification.
GC-MS Volatile Impurity IDRetention Time, Mass Spectrum (MW & Fragmentation)Excellent for volatile impurities (solvents), provides structural info from MS.[11]Not suitable for non-volatile or thermally labile compounds.
¹H NMR Structural ConfirmationChemical Structure, Isomeric PurityDefinitive structural information, detects a wide range of impurities (isomers, etc.).[15]Lower sensitivity than HPLC/GC, can be complex to interpret with overlapping signals.
Hypothetical Purity Data for a Synthesized Batch
Parameter Synthesized Batch of this compound Reference Standard (>99%) Interpretation
Melting Range 102-105°C106-107°CBroad and depressed range suggests the presence of impurities.[6]
HPLC Purity (254 nm) 98.2% (Main Peak at 12.5 min)>99.5% (Main Peak at 12.5 min)High purity, but two minor impurity peaks detected at 9.8 min (0.9%) and 11.2 min (0.9%).
GC-MS Analysis Main Peak MW: 224/226 (Br isotopic pattern). Additional peak for Toluene detected.Main Peak MW: 224/226 (Br isotopic pattern). No solvent peaks.Molecular weight confirmed. Residual toluene from synthesis is present.
¹H NMR Analysis All expected peaks present and correctly integrated. Small signals in the aromatic region (~1-2% integration) do not correspond to the main structure.Clean spectrum with only signals corresponding to the structure.Structure is confirmed. Presence of a minor, structurally related (likely isomeric) impurity.

Visualizing the Analytical Workflow

A logical workflow ensures that all aspects of purity are assessed systematically.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis Cascade cluster_decision Final Assessment Synthesized_Product Synthesized Crude This compound MP Melting Point (Quick Check) Synthesized_Product->MP HPLC HPLC-UV (Quantitative Purity) MP->HPLC NMR 1H NMR (Structural Confirmation) HPLC->NMR GCMS GC-MS (Volatile Impurities) NMR->GCMS Purity_Confirmed Purity Confirmed (>98%, Structure Validated) GCMS->Purity_Confirmed All criteria met Further_Purification Further Purification Required GCMS->Further_Purification Impurities >2% or Structure Incorrect

Caption: A sequential workflow for comprehensive purity assessment.

Decision_Matrix Question What is the analytical question? Q1 Is the sample pure enough for initial screening? Question->Q1 Quick Check Q2 What is the exact purity percentage? Question->Q2 Quantitation Q3 Is the chemical structure correct? Question->Q3 Identity Q4 Are there residual solvents present? Question->Q4 Volatiles A1 Melting Point Q1->A1 A2 Quantitative HPLC Q2->A2 A3 1H NMR Spectroscopy Q3->A3 A4 GC-MS Q4->A4

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-1,7-dimethyl-1H-indazole Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its unique bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring, serves as an effective bioisostere for other key heterocycles like indole, enabling critical interactions with various enzymatic targets.[2] Notably, indazole derivatives have proven to be highly effective as protein kinase inhibitors, with drugs such as Axitinib and Pazopanib validating their therapeutic potential in oncology.[2]

This guide focuses on the specific scaffold of 4-Bromo-1,7-dimethyl-1H-indazole . While direct, comprehensive structure-activity relationship (SAR) studies on this exact analog series are not extensively documented in publicly available literature, its structural features suggest significant potential for developing novel kinase inhibitors. The N1-methyl group can influence solubility and metabolic stability, the C7-methyl group can probe specific hydrophobic pockets within a kinase active site, and the C4-bromo substituent provides a crucial synthetic handle for introducing diverse chemical moieties via cross-coupling reactions.

Here, we will construct a comparative SAR guide by extrapolating from well-documented SAR studies of closely related indazole analogs. This analysis will form the basis for a proposed research framework to systematically explore the potential of the this compound core. We will delve into the causal reasoning behind experimental design, provide validated protocols for biological evaluation, and present a logical workflow for a hypothetical SAR campaign.

Comparative SAR Analysis: Insights from Related Indazole Scaffolds

To build a predictive SAR model for our target scaffold, we must first understand the established roles of specific substitutions on the indazole ring from existing research on potent kinase inhibitors.

Pillar 1: The N1- and C7-Methyl Groups - Anchoring and Specificity

The substitution pattern on the indazole core itself is critical. The N1-position is often involved in establishing key interactions or, conversely, can be used to block unwanted metabolism. The presence of a methyl group at N1, as in our core scaffold, is a common feature in many kinase inhibitors. It can enhance cell permeability and often directs the substituent at the C3 position towards the solvent-exposed region of the ATP-binding pocket.

The C7-methyl group is less common but offers a valuable opportunity to achieve selectivity. Most kinases have a conserved ATP binding pocket, but the surrounding regions can vary. A small alkyl group at C7 can probe for small hydrophobic pockets, potentially conferring selectivity for or against certain kinases.

Pillar 2: The C4-Bromo Position - A Gateway to Diversity

The bromine atom at the C4 position is a key feature. While it can contribute to binding through halogen bonding, its primary utility in a medicinal chemistry campaign is as a versatile synthetic handle. Using palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, the C4-position can be elaborated with a vast array of aryl, heteroaryl, or amine substituents to explore interactions with the solvent-front region of the kinase active site. Studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have shown that introducing carboxamide groups at the C4-position can yield potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3]

Pillar 3: The C3 and C6 Positions - Probing the Hinge and Deep Pockets

The C3 and C6 positions are arguably the most critical for modulating kinase inhibitory activity.

  • C3-Position: Substituents at C3 often point towards the solvent-exposed region and can be modified to improve physicochemical properties like solubility or to engage with surface residues on the target kinase. For example, SAR studies on 3-substituted 1H-indazoles revealed that carbohydrazide moieties at this position are crucial for potent inhibition of the IDO1 enzyme.[3] For kinases, this position is often decorated with groups that enhance aqueous solubility, such as piperazine or morpholine moieties.

  • C6-Position: The C6-position frequently accommodates substituents that extend deep into the ATP-binding pocket, often interacting with the "gatekeeper" residue, which is a key determinant of kinase selectivity. Research on 6-bromo-1H-indazole derivatives as Polo-like Kinase 4 (PLK4) inhibitors has demonstrated that complex substituents at this position are essential for high potency.[4] Similarly, studies on FGFR inhibitors showed that large, substituted phenyl rings at C6 are well-tolerated and contribute significantly to inhibitory activity.[2]

The following diagram illustrates the general principles of how different positions on the indazole scaffold interact with a typical kinase ATP-binding site.

G cluster_0 Kinase ATP Binding Site cluster_1 Indazole Inhibitor hinge Hinge Region (Backbone H-bonds) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front (Selectivity) Indazole This compound Core Indazole->hinge N2 H-bond acceptor C3-Amine H-bond donor Indazole->gatekeeper C6-Substituent (Selectivity) Indazole->hydrophobic_pocket C7-Methyl Indazole Core Indazole->solvent_front C3 & C4 Substituents (Solubility & Potency)

Caption: Generalized interaction map of an indazole inhibitor within a kinase ATP-binding pocket.

Proposed SAR Exploration of this compound Analogs

Based on the comparative analysis, a logical next step is to design and synthesize a focused library of analogs to probe the SAR around the this compound core. The primary modifications would target the C6 position (via Suzuki coupling from a suitable precursor) and the C3 position, while leveraging the C4-bromo group for later-stage optimization.

Hypothetical Analog Library Design

The table below outlines a representative set of analogs for a primary screen. The design prioritizes exploring the impact of substituents at the C6 position, which often dictates potency and selectivity, and the C3 position, which can modulate physicochemical properties and interact with the solvent-front.

Compound IDCore ScaffoldR1 (C6-Position)R2 (C3-Position)Rationale
Parent This compound-H-NH2Establish baseline activity of the core amine.
A-1 "4-Methoxyphenyl-NH2Explore electron-donating group in a deep pocket.
A-2 "3,5-Dimethoxyphenyl-NH2Common motif in potent kinase inhibitors.[5]
A-3 "2,6-Difluoro-3-methoxyphenyl-NH2Introduce fluorine for potential metabolic stability and binding.[3]
A-4 "Pyridin-4-yl-NH2Introduce a basic nitrogen for solubility and potential H-bonding.
B-1 "3,5-Dimethoxyphenyl-C(=O)NH-(4-piperidyl)Introduce a common solubilizing group at C3.
B-2 "3,5-Dimethoxyphenyl-C(=O)N(Me)-(CH2)2-NMe2Explore an alternative amide linkage for solubility and basicity.

Experimental Protocols

To evaluate the synthesized analogs, standardized and reproducible assays are essential. The following protocols describe a typical workflow for synthesis and biological testing.

General Synthetic Protocol: Suzuki Coupling for C6-Substituted Analogs

This protocol describes a general method for introducing aryl or heteroaryl groups at the C6 position of a 6-bromo-4-substituted-1,7-dimethyl-1H-indazole precursor.

  • Reaction Setup: To a microwave vial, add the 4,6-dibromo-1,7-dimethyl-1H-indazole precursor (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), Pd(dppf)Cl2 (0.1 equiv.), and sodium carbonate (2.0 equiv.).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water.

  • Degassing: Seal the vial and degas the mixture by bubbling nitrogen through it for 10 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C6-substituted product.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6] It is a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Kinase of interest (e.g., FGFR1, PLK4)

  • Kinase-specific substrate peptide

  • ATP

  • Test Compounds (analogs from the library)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (control) to each well.

    • Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

The following diagram outlines the proposed experimental workflow for this SAR study.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: SAR Analysis & Optimization cluster_2 Phase 3: Cellular & In Vivo Validation A Synthesis of Analog Library (C3 & C6 Modifications) B Primary Screening: In Vitro Kinase Assay (e.g., FGFR1) A->B C Determine IC50 Values B->C D Analyze SAR from Initial Hits (Identify Key Substituents) C->D Data Analysis E Synthesize Focused Second-Generation Library (C4 Modifications via Suzuki) D->E F Confirm Potency & Assess Selectivity (Kinase Panel Screening) E->F G Cell-Based Assays (Proliferation, Target Engagement) F->G Lead Candidates H Pharmacokinetic (ADME) Profiling of Lead Compounds G->H I In Vivo Efficacy Studies (Xenograft Models) H->I

Caption: Proposed experimental workflow for the SAR study of this compound analogs.

Conclusion

The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. By applying established SAR principles from related indazole series, a clear and logical path for optimization emerges. The strategic placement of methyl groups at N1 and C7 provides a solid foundation for achieving potency and selectivity, while the bromo group at C4 is a key asset for late-stage diversification and property modulation. The proposed workflow, combining targeted synthesis with robust biochemical and cellular assays, provides a comprehensive framework for unlocking the therapeutic potential of this compound class. Further investigation, beginning with the synthesis and evaluation of the proposed initial library, is highly warranted and could lead to the discovery of potent and selective next-generation anticancer agents.[5][7]

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of molecular docking studies involving indazole derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, present detailed protocols, and analyze comparative data to illuminate the structure-activity relationships of this versatile scaffold.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole, a bicyclic heteroaromatic compound, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Several commercially successful drugs, such as Axitinib, Pazopanib, and Lonidamine, feature the indazole core, highlighting its significance in targeting a range of proteins, particularly kinases.[3][4] The unique electronic and structural features of the indazole ring allow it to form crucial interactions with biological targets, making it a "privileged scaffold" in drug design.

The power of computational docking lies in its ability to predict the binding modes and affinities of these derivatives with their protein targets at an atomic level. This in-silico approach is instrumental in rational drug design, enabling the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.

Comparative Docking Analysis: Unveiling Structure-Activity Relationships

This section presents a comparative analysis of docking studies performed on different series of indazole derivatives against various therapeutically relevant protein targets. The data is summarized to provide a clear overview of how structural modifications to the indazole core influence binding affinity and interaction patterns.

Indazole Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The indazole scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[3]

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4] Several studies have focused on designing indazole derivatives as VEGFR-2 inhibitors.

A computational study by Czaja et al. investigated a series of arylsulphonyl indazole derivatives and their interactions with VEGFR2 kinase.[3] Their findings suggested that the orientation of the indazole ring within the ATP-binding pocket is crucial for establishing key interactions.[3] Another study designed novel indazole-based molecules with pharmacophoric features of VEGFR-2 inhibitors, demonstrating good binding affinities and favorable interactions with the enzyme.[4]

Table 1: Comparative Docking Data of Indazole Derivatives against VEGFR-2 (PDB ID: 4AGD)

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
SMO-6.99Glu828, Ile856, Lys826, Arg833[4]
SBS-6.96Not specified in abstract[4]
SOT-6.88Not specified in abstract[4]

Interpretation: The docking results highlight that minor modifications to the substituents on the indazole ring can significantly impact the binding energy. For instance, compound SMO, with the highest binding affinity, forms four conventional hydrogen bonds with key residues in the VEGFR-2 active site.[4] This underscores the importance of specific functional groups in anchoring the ligand within the binding pocket.

Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to various cancers. A fragment-based and knowledge-based drug design approach was used to identify novel indazole derivatives as potent Aurora kinase inhibitors.[5] This study successfully developed compounds with selectivity for different Aurora kinase isoforms (A and B), demonstrating the tunability of the indazole scaffold.[5]

Indazole Derivatives Targeting Other Enzymes

The versatility of the indazole scaffold extends beyond kinase inhibition.

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for treating hormone-dependent breast cancer. A study on newly synthesized substituted indazole derivatives identified them as potential aromatase inhibitors through molecular docking.[1]

Table 2: Comparative Docking Data of Indazole Derivatives against Aromatase (PDB ID: 3EQM)

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
5f-8.0Arg115[1]
5g-7.7Arg115, Thr310, Leu372, Leu477[1]
5n-7.7Arg115, Thr310, Leu372, Leu477[1]

Interpretation: Compound 5f exhibited the highest binding energy, forming crucial hydrogen bonds with Arg115.[1] The majority of the synthesized compounds showed interactions with the active site residues Arg115 and Met374, indicating a common binding mode for this series of derivatives.[1]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

To ensure scientific integrity and reproducibility, a detailed and validated protocol is paramount. The following is a generalized workflow for performing comparative docking studies of indazole derivatives, based on commonly used software such as AutoDock Vina.[6]

Ligand Preparation
  • 2D Structure Drawing: Draw the chemical structures of the indazole derivatives using a chemical drawing software like ChemDraw.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for aromatase is 3EQM.[1]

  • Pre-processing: Remove water molecules, ions, and any co-crystallized ligands from the protein structure.

  • Add Hydrogens and Charges: Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges) to the protein atoms.

Molecular Docking Simulation
  • Grid Box Definition: Define a grid box that encompasses the active site of the protein. The size and center of the grid box should be carefully chosen to allow the ligand to freely rotate and translate within the binding pocket.

  • Run Docking Simulation: Execute the docking simulation using software like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly used search algorithm.[1]

  • Pose Generation: The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Analysis of Results
  • Binding Affinity Comparison: Compare the binding affinities of the different indazole derivatives. A more negative value indicates a stronger predicted binding.

  • Interaction Analysis: Visualize the top-ranked poses and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues using software like Discovery Studio Visualizer or PyMOL.[2][7]

Workflow Visualization

The following diagram illustrates the typical workflow for a comparative molecular docking study.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 Draw 2D Structures l2 Convert to 3D l1->l2 l3 Energy Minimization l2->l3 d1 Define Grid Box l3->d1 p1 Download PDB File p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Charges p2->p3 p3->d1 d2 Run AutoDock Vina d1->d2 a1 Compare Binding Affinities d2->a1 a2 Analyze Interactions a1->a2

Caption: A generalized workflow for comparative molecular docking studies.

Causality Behind Experimental Choices: A Deeper Dive

The selection of the protein target and the design of the indazole derivatives are not arbitrary; they are based on a deep understanding of the underlying biology and medicinal chemistry principles.

  • Target Selection: Proteins are chosen based on their established role in a particular disease. For instance, VEGFR-2 is a validated target in oncology because of its critical role in tumor angiogenesis.[4] Similarly, targeting trypanothione reductase in Leishmania is a rational approach for developing new antileishmanial drugs, as this enzyme is essential for the parasite's survival.[8]

  • Ligand Design: The design of indazole derivatives often involves a structure-activity relationship (SAR) approach.[9][10] This means that systematic modifications are made to the indazole scaffold, and the effect of these changes on biological activity is studied. For example, different substituents may be introduced at various positions of the indazole ring to explore their influence on binding affinity and selectivity. Computational docking plays a crucial role in this process by providing a structural rationale for the observed SAR.

Conclusion and Future Perspectives

Comparative molecular docking studies are an indispensable tool in modern drug discovery, providing valuable insights into the binding mechanisms of small molecules like indazole derivatives. This guide has demonstrated how to structure such a study, from the initial preparation of ligands and proteins to the final analysis of results. By systematically comparing the binding affinities and interaction patterns of a series of compounds, researchers can elucidate key structure-activity relationships and rationally design more potent and selective drug candidates.

The future of this field lies in the integration of molecular docking with other computational techniques, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, to further enhance the predictive power of in-silico methods.[8][11] As computational resources continue to grow, we can expect these approaches to play an even more prominent role in accelerating the discovery of novel indazole-based therapeutics.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1,7-dimethyl-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-1,7-dimethyl-1H-indazole (CAS No. 1159511-79-1). As a research chemical, its long-term toxicological and environmental properties may not be fully elucidated. Therefore, a cautious and compliant approach to its disposal is paramount to ensure the safety of laboratory personnel and the protection of the environment. This document synthesizes best practices for handling halogenated heterocyclic compounds with established regulatory guidelines.

Hazard Assessment and Initial Precautions

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Due to the bromine atom, this compound is classified as a halogenated organic compound. Such compounds require specific disposal pathways to prevent the formation of persistent environmental pollutants and toxic byproducts during incineration.[2][3][4]

Immediate Safety Directive: All handling and disposal preparation of this compound must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure during all stages of handling and disposal.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene). Change gloves immediately if contamination occurs.To prevent skin contact and absorption. Halogenated compounds can have dermal toxicity.
Eye Protection Safety goggles or a face shield if there is a risk of splashing.To protect against serious eye irritation from dust particles or splashes.
Body Protection A flame-resistant lab coat, fully buttoned.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area is crucial. A respirator may be necessary if dust is generated.[5]To prevent inhalation, which can lead to respiratory tract irritation.[1]

Spill Management Protocol

In the event of a spill, a swift and safe response is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to avoid generating dust.[5]

  • Collection: Carefully sweep up the spilled material and absorbent into a designated, labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting all cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Step-by-Step Disposal Procedure

On-site chemical neutralization is not recommended for this class of compound due to the potential for hazardous reactions and byproducts. The primary disposal route is through a licensed hazardous waste management company.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions.

  • Designated Waste Stream: this compound waste must be collected in a container designated for "Halogenated Organic Solids."

  • Incompatibility: Do not mix with non-halogenated organic waste, strong oxidizing agents, strong acids, or strong bases.

WasteSegregation cluster_waste_source Waste Generation cluster_waste_container Waste Collection Compound 4-Bromo-1,7-dimethyl- 1H-indazole (Solid) Halogenated_Waste Halogenated Organic Solid Waste Container Compound->Halogenated_Waste Segregate as NonHalogenated Non-Halogenated Waste Aqueous_Waste Aqueous Waste Contaminated_PPE Contaminated Gloves, Wipes, Weighing Paper Contaminated_PPE->Halogenated_Waste Segregate as

Waste segregation workflow for this compound.
Step 2: Containerization

The choice of waste container is critical to prevent leaks and ensure safe storage.

  • Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with halogenated organic compounds.

  • Condition: The container must be in good condition, free of cracks or residue, with a secure, leak-proof screw-top cap.

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of waste handlers.

Your hazardous waste label must include:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound" (and any other constituents if it's a mixed waste)

  • Hazard Characteristics: "Toxic," "Irritant"

  • Contact Information: Name and contact details of the generating laboratory or researcher.

Step 4: Storage

Accumulated waste must be stored safely pending collection by a certified disposal service.

  • Location: Store in a designated Satellite Accumulation Area (SAA) that is a well-ventilated, cool, and dry location.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatibles: Ensure the storage area physically separates incompatible waste streams.

DisposalWorkflow Start Generate Waste (Solid Compound & Contaminated Materials) Segregate Step 1: Segregate into 'Halogenated Organic Solid Waste' Stream Start->Segregate Containerize Step 2: Place in a Compatible, Sealed Container (HDPE) Segregate->Containerize Label Step 3: Affix a Complete Hazardous Waste Label Containerize->Label Store Step 4: Store in a Designated Satellite Accumulation Area with Secondary Containment Label->Store Dispose Step 5: Arrange Pickup by Licensed Hazardous Waste Disposal Service Store->Dispose End Proper Disposal (Typically Incineration) Dispose->End

Complete disposal workflow for this compound.
Step 5: Final Disposal

  • Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • EPA Waste Codes: Based on its characteristics as a halogenated organic compound, this waste would likely fall under EPA hazardous waste codes such as F001 or F002 if it were a spent solvent, or be classified based on its characteristics.[2][3][4] Your EHS office will determine the precise codes for the waste manifest.

  • Prohibited Disposal: DO NOT dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and poses a significant risk.

References

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Retrosynthesis Analysis

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